molecular formula C8H14Cl2N2 B566383 4-[2-(Methylamino)ethyl]pyridine dihydrochloride CAS No. 101252-40-8

4-[2-(Methylamino)ethyl]pyridine dihydrochloride

Cat. No.: B566383
CAS No.: 101252-40-8
M. Wt: 209.114
InChI Key: IYZYBOCTDVWOKY-UHFFFAOYSA-N
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Description

4-[2-(Methylamino)ethyl]pyridine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2 and its molecular weight is 209.114. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(Methylamino)ethyl]pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(Methylamino)ethyl]pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-2-pyridin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-9-5-2-8-3-6-10-7-4-8;;/h3-4,6-7,9H,2,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZYBOCTDVWOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=NC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716629
Record name N-Methyl-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101252-40-8
Record name N-Methyl-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . Due to the limited availability of data for this specific salt, this guide also includes information on the free base, 4-[2-(Methylamino)ethyl]pyridine, and the closely related structural isomer, Betahistine dihydrochloride (the 2-isomer), to provide a more complete understanding.

Chemical Identity and Physical Properties

4-[2-(Methylamino)ethyl]pyridine dihydrochloride is the hydrochloride salt of the organic compound 4-[2-(Methylamino)ethyl]pyridine. The presence of two basic nitrogen atoms (one on the pyridine ring and one in the ethylamine side chain) allows for the formation of a dihydrochloride salt.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
Chemical Name 4-[2-(Methylamino)ethyl]pyridine dihydrochloride-
Synonyms 4-[2-(Methylamino)ethyl]pyridine hydrochloride[1]
CAS Number 101252-40-8[2]
Molecular Formula C₈H₁₄Cl₂N₂[3][4]
Molecular Weight 209.12 g/mol (calculated)-
Appearance Likely a solid[5]
Solubility Expected to be soluble in water[5][6]

Note: Some data is inferred from the properties of the free base and related compounds.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. While a specific spectrum for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride was not found, data for the related 2-isomer, Betahistine dihydrochloride, is available.

An Attenuated Total Reflectance Infrared (ATR-IR) spectrum is available for 2-[2-(Methylamino)ethyl]pyridine dihydrochloride.[3][4] This spectrum can provide insights into the functional groups present in the molecule. Researchers studying the 4-isomer can expect a similar, but not identical, IR spectrum, with characteristic peaks for the pyridine ring, C-H bonds, and N-H bonds.

Experimental Protocols

A general method for the synthesis of pyridine derivatives involves the reaction of a pyridine precursor with an appropriate side chain. For example, a method for preparing 4-dimethylamino pyridine involves the reaction of pyridine with thionyl chloride followed by the addition of an aminating reagent.[7] A similar approach could potentially be adapted for the synthesis of 4-[2-(Methylamino)ethyl]pyridine.

For the analysis of related pyridine compounds, methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are commonly used. A validated LC/MS/MS method has been developed for the quantitative determination of a genotoxic impurity in a pyridine-containing active pharmaceutical ingredient.[8] This methodology could serve as a starting point for developing an analytical method for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Safety and Handling

The safety information for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride is not extensively documented. However, based on the safety data sheets (SDS) for the free base and related compounds, the following precautions should be taken.

Table 2: Hazard Information

HazardDescriptionSource
Acute Toxicity Harmful if swallowed.[9]
Skin Corrosion/Irritation Causes skin irritation.[9]
Eye Damage/Irritation Causes serious eye damage.[9]
Respiratory Irritation May cause respiratory irritation.[10]

Handling Recommendations:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[11][13]

  • Avoid breathing dust.[10][11]

  • Wash hands thoroughly after handling.[11][12]

  • Store in a tightly closed container in a dry and well-ventilated place.[11][12]

Logical Relationships in Chemical Synthesis

The synthesis of 4-[2-(Methylamino)ethyl]pyridine would likely involve a multi-step process. A possible synthetic route is outlined in the diagram below. This is a generalized representation and specific reagents and conditions would need to be optimized.

G Generalized Synthetic Pathway A 4-Pyridineacetonitrile B 4-(2-Aminoethyl)pyridine A->B Reduction C 4-[2-(Methylamino)ethyl]pyridine B->C Methylation D 4-[2-(Methylamino)ethyl]pyridine dihydrochloride C->D Acidification (HCl)

Caption: Generalized synthetic pathway for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Conclusion

This technical guide provides a summary of the available chemical information for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. While data specifically for this compound is limited, information from its free base and a structural isomer offers valuable insights for researchers. Further experimental investigation is necessary to fully characterize the chemical and physical properties of this compound. Researchers should always consult the most current safety data sheets and established laboratory safety practices when handling this or any chemical compound.

References

Spectroscopic Analysis of 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, a compound of interest in pharmaceutical research and development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Due to the limited availability of public spectroscopic data for the dihydrochloride salt, this guide presents data for the free base, 4-[2-(Methylamino)ethyl]pyridine, and provides a detailed discussion of the anticipated spectral changes upon protonation.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 4-[2-(Methylamino)ethyl]pyridine and its dihydrochloride salt.

Table 1: Mass Spectrometry Data for 4-[2-(Methylamino)ethyl]pyridine (Free Base)
ParameterValueSource
Molecular FormulaC₈H₁₂N₂NIST WebBook[1]
Molecular Weight136.19 g/mol NIST WebBook[1]
Ionization ModeElectron Ionization (EI)NIST WebBook[1]
Major Peaks (m/z) Relative Intensity
44100NIST WebBook[1]
9345NIST WebBook[1]
136 (M+)20NIST WebBook[1]

Note on the Dihydrochloride Salt: In Mass Spectrometry, the dihydrochloride salt is expected to show a molecular ion peak corresponding to the free base (m/z = 136) as the acidic protons will be readily lost. Depending on the ionization technique (e.g., Electrospray Ionization), a peak for the protonated molecule [M+H]⁺ at m/z 137 may also be observed.

Table 2: Infrared (IR) Spectroscopy Data for 4-[2-(Methylamino)ethyl]pyridine (Free Base)
Wavenumber (cm⁻¹)AssignmentIntensitySource
~3300N-H Stretch (secondary amine)MediumPredicted
3050-3000C-H Stretch (aromatic)MediumPredicted
2950-2800C-H Stretch (aliphatic)StrongPredicted
~1600C=C Stretch (pyridine ring)StrongPredicted
~1500C=C Stretch (pyridine ring)StrongPredicted
~1100C-N StretchMediumPredicted

Note on the Dihydrochloride Salt: The IR spectrum of the dihydrochloride salt will exhibit significant differences. A broad, strong absorption band is expected in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations of the protonated pyridinium and methylammonium groups. The N-H bending vibration will also shift.

Table 3: Predicted ¹H and ¹³C NMR Data for 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride

¹H NMR (Predicted in D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5d2HH-2, H-6 (Pyridine)
~7.5d2HH-3, H-5 (Pyridine)
~3.4t2H-CH₂-N
~3.1t2HPyridine-CH₂-
~2.7s3HN-CH₃

¹³C NMR (Predicted in D₂O)

Chemical Shift (ppm)Assignment
~150C-4 (Pyridine)
~145C-2, C-6 (Pyridine)
~127C-3, C-5 (Pyridine)
~48-CH₂-N
~34Pyridine-CH₂-
~32N-CH₃

Note on NMR Predictions: The chemical shifts are highly dependent on the solvent and pH. In the dihydrochloride salt, the protonation of both the pyridine nitrogen and the methylamino nitrogen will lead to a significant downfield shift of all signals compared to the free base, due to the increased electron-withdrawing effect. The protons on the nitrogen atoms may be observable as broad signals or may exchange with the solvent.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often a good choice for hydrochloride salts to observe exchangeable protons.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., TMS or a calibrated solvent signal).

Data Acquisition:

  • ¹H NMR:

    • Acquire a one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all peaks and reference the spectrum.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]

  • Place a portion of the mixture into a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[4][5] A typical concentration is in the range of 1-10 µg/mL.

  • The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion (or protonated molecule) and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule hydrochloride salt.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Hydrochloride Salt cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample Sample: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic Analysis Workflow.

This guide serves as a foundational resource for the spectroscopic characterization of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. For definitive structural confirmation, it is imperative to acquire experimental data on the actual compound and compare it with the predictions and data from related structures presented herein.

References

Unveiling the Structural Enigma: A Technical Guide to 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and physicochemical characteristics of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, a compound of significant interest in pharmaceutical research. While a definitive, publicly available crystal structure for this specific dihydrochloride salt remains elusive despite extensive searches of prominent crystallographic databases, this document provides a comprehensive overview of its known properties, a structural analysis of a closely related compound, and standardized methodologies for its synthesis and crystallographic analysis.

Physicochemical Properties

4-[2-(Methylamino)ethyl]pyridine dihydrochloride, also known as Betahistine dihydrochloride, is a white to almost white crystalline substance.[1] It is recognized for its hygroscopic nature and high solubility in water and methanol.[1] The following table summarizes key physicochemical data for the free base and the dihydrochloride salt.

PropertyValueCompound
CAS Number 55496-55-44-[2-(Methylamino)ethyl]pyridine (Free Base)[2][3]
CAS Number 5579-84-04-[2-(Methylamino)ethyl]pyridine Dihydrochloride[4]
Molecular Formula C₈H₁₂N₂ · 2HCl4-[2-(Methylamino)ethyl]pyridine Dihydrochloride
Molecular Weight 209.1 g/mol 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride[1]
Melting Point Approximately 152 °C4-[2-(Methylamino)ethyl]pyridine Dihydrochloride[1]

Molecular Structure

The molecular structure of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride consists of a pyridine ring substituted at the 4-position with a 2-(methylamino)ethyl side chain. In the dihydrochloride salt, both the pyridinic nitrogen and the secondary amine nitrogen are protonated, forming hydrochloride salts.

Molecular Structure of 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride N1 N⁺H C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C6 CH₂ C3->C6 C5 C C4->C5 C5->N1 C7 CH₂ C6->C7 N2 N⁺H₂ C7->N2 C8 CH₃ N2->C8 Cl1 Cl⁻ Cl2 Cl⁻

Caption: Molecular structure of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Crystal Structure of a Related Compound: 4-(Methylamino)pyridine

While the crystal structure of the target dihydrochloride is not publicly documented, the crystallographic data for the related compound, 4-(Methylamino)pyridine (CCDC: 774268), offers valuable insights into the geometry of the core molecular fragment.[5] In this structure, the non-hydrogen atoms of the molecule are essentially coplanar.[6] The crystal packing is characterized by intermolecular N—H···N hydrogen bonds, forming zigzag chains.[6]

Parameter4-(Methylamino)pyridine
Crystal System Orthorhombic[6]
Space Group Pna2₁[6]
a (Å) 16.039(3)[6]
b (Å) 5.9224(12)[6]
c (Å) 6.1119(12)[6]
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 580.4(2)[6]
Z 4[6]

Experimental Protocols

Hypothetical Synthesis of 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride

The synthesis of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride can be approached through a multi-step process, beginning with commercially available starting materials. A generalized synthetic route is outlined below.

Hypothetical Synthetic Pathway A 4-Pyridineacetonitrile B 4-(2-Aminoethyl)pyridine A->B Reduction (e.g., H₂/Pd-C or LiAlH₄) C N-protected 4-(2-Aminoethyl)pyridine B->C Protection (e.g., Boc₂O) D N-methyl, N-protected 4-(2-Aminoethyl)pyridine C->D Methylation (e.g., CH₃I, NaH) E 4-[2-(Methylamino)ethyl]pyridine (Free Base) D->E Deprotection (e.g., TFA or HCl) F 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride E->F Salt Formation (HCl in Ether)

Caption: A potential synthetic route to the target compound.

Step 1: Reduction of 4-Pyridineacetonitrile 4-Pyridineacetonitrile is reduced to 4-(2-Aminoethyl)pyridine. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by chemical reduction with a reagent such as lithium aluminum hydride in an anhydrous ether solvent.

Step 2: Protection of the Primary Amine The primary amine of 4-(2-Aminoethyl)pyridine is protected to prevent over-methylation in the subsequent step. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Step 3: N-Methylation The protected amine is then methylated. This is typically accomplished by treating the N-protected intermediate with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride to deprotonate the amine.

Step 4: Deprotection The Boc protecting group is removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield 4-[2-(Methylamino)ethyl]pyridine free base.

Step 5: Dihydrochloride Salt Formation The final dihydrochloride salt is prepared by dissolving the free base in a suitable solvent, such as diethyl ether or isopropanol, and treating it with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

General Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a critical step in understanding the solid-state properties of a compound. The following workflow outlines the general procedure for single-crystal X-ray diffraction analysis.

General X-ray Crystallography Workflow A Crystal Growth B Crystal Selection and Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Analysis F->G

Caption: A generalized workflow for crystal structure determination.

1. Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of the solvent, vapor diffusion, and cooling crystallization. A variety of solvents and solvent systems should be screened to find optimal crystallization conditions.

2. Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

3. Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

4. Data Processing and Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

5. Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as Patterson or direct methods.

6. Structure Refinement: The initial structural model is refined against the experimental data by least-squares methods to improve the agreement between the calculated and observed structure factors.

7. Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters, such as bond lengths and angles, are then analyzed.

Conclusion

While the definitive crystal structure of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride is not publicly available, this guide provides a thorough compilation of its known physicochemical properties and a framework for its synthesis and structural analysis. The provided data on the related 4-(Methylamino)pyridine offers valuable structural context. The experimental protocols outlined herein serve as a practical guide for researchers working with this compound and similar pyridine derivatives, facilitating further investigation into its solid-state properties and potential applications in drug development.

References

Navigating the Physicochemical Landscape of 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. Given the limited direct experimental data for this specific molecule, this guide leverages data from its close structural isomer, betahistine dihydrochloride (the 2-pyridine equivalent), to provide valuable insights. Furthermore, it outlines detailed experimental protocols to empower researchers to determine the precise physicochemical properties of the 4-pyridine isomer, a critical step in the drug development process.

Solubility Profile

Estimated Solubility Data of the Structural Isomer (Betahistine Dihydrochloride)

The following table summarizes the known solubility of betahistine dihydrochloride in various common solvents. It is crucial to note that while these values provide a useful estimate, the solubility of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride should be experimentally verified.

SolventEstimated Solubility (as Betahistine Dihydrochloride)Reference
WaterVery soluble (≥ 50 mg/mL)[1][2][3][4][5]
Ethanol (96%)Soluble (~2.5 mg/mL)[1][2][6]
MethanolFreely soluble[3]
Dimethyl Sulfoxide (DMSO)Soluble (~2 mg/mL; requires sonication)[4][6]
Dimethylformamide (DMF)Soluble (~5 mg/mL; requires sonication)[4][6]
2-PropanolPractically insoluble[1][2][5]
Phosphate Buffered Saline (PBS, pH 7.2)Approximately 5 mg/mL[6]
Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive solubility data for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, the equilibrium shake-flask method is recommended.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride to a series of vials, each containing a different solvent of interest. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

G Equilibrium Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess solid compound prep_solvent Add solvent to vials prep_solid->prep_solvent Combine agitate Agitate at constant temperature prep_solvent->agitate Equilibrate monitor Monitor concentration over time agitate->monitor separate Separate solid and liquid phases monitor->separate Once equilibrium is reached sample Collect supernatant separate->sample dilute Dilute sample sample->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic Hydrolysis sampling Sample at time points acid->sampling base Basic Hydrolysis base->sampling neutral Neutral Hydrolysis neutral->sampling oxidation Oxidation oxidation->sampling photo Photolysis photo->sampling thermal Thermal thermal->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc characterize Characterize Degradants (LC-MS) hplc->characterize compound Drug Substance / Product compound->acid Expose to compound->base Expose to compound->neutral Expose to compound->oxidation Expose to compound->photo Expose to compound->thermal Expose to G Stability-Indicating HPLC Method Development cluster_dev Method Development cluster_val Method Validation (ICH) select_column Select Column optimize_mp Optimize Mobile Phase select_column->optimize_mp optimize_params Optimize Other Parameters (Flow, Temp) optimize_mp->optimize_params specificity Specificity optimize_params->specificity Validate linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness

References

An In-depth Technical Guide to 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Versatile Pyridine Scaffold

4-[2-(Methylamino)ethyl]pyridine dihydrochloride and its analogs represent a class of pyridine-based compounds with significant potential in medicinal chemistry. The core structure, a pyridine ring connected to a methylaminoethyl side chain, serves as a versatile scaffold for the development of therapeutic agents targeting a range of biological pathways. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on its synthesis, biological activities, and pharmacological properties to support further research and drug development endeavors.

Chemical Properties and Synthesis

4-[2-(Methylamino)ethyl]pyridine, also known as N-methyl-2-(pyridin-4-yl)ethanamine, is a pyridine derivative with the chemical formula C₈H₁₂N₂.[1][2] It is commonly supplied as a dihydrochloride salt (C₈H₁₂N₂·2HCl) for improved stability and solubility.

A plausible synthetic workflow for 4-[2-(Methylamino)ethyl]pyridine would likely involve the following key steps:

Caption: A potential synthetic workflow for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Biological Activity and Pharmacological Profile

The biological activities of pyridine derivatives are diverse and well-documented, with reported effects including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[4][5] The primary pharmacological target of 4-[2-(Methylamino)ethyl]pyridine and its close analogs is believed to be the histamine receptor family, based on the well-characterized activity of its isomer, betahistine.

Histamine Receptor Modulation

Betahistine is a potent histamine H₃ receptor antagonist and a weak histamine H₁ receptor agonist.[6][7] This dual action is thought to underlie its therapeutic effects in the treatment of Ménière's disease, a disorder of the inner ear. The antagonism of H₃ autoreceptors leads to an increase in the synthesis and release of histamine in the brain, which can improve cochlear blood flow.[8][9] The agonistic activity at H₁ receptors contributes to vasodilation in the inner ear.[6][7]

Given the structural similarity, 4-[2-(Methylamino)ethyl]pyridine is predicted to exhibit a comparable pharmacological profile, acting as a modulator of the histaminergic system. The precise binding affinities and agonist/antagonist activities at H₁ and H₃ receptors would require experimental validation.

The signaling pathways for histamine H₁ and H₃ receptors are well-established G-protein coupled receptor (GPCR) cascades:

Histamine_Signaling cluster_H1 Histamine H1 Receptor Signaling cluster_H3 Histamine H3 Receptor Signaling H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC H3R H3 Receptor Gi_o Gi/o H3R->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibition cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA

Caption: Simplified signaling pathways for histamine H1 and H3 receptors.

Quantitative Biological Data

The following table summarizes the available quantitative data for betahistine and its metabolites, which can serve as a reference for predicting the activity of 4-[2-(Methylamino)ethyl]pyridine and its analogs.

CompoundReceptorBinding Affinity (Kᵢ, µM)SpeciesReference
BetahistineH₁~10Rodent Brain[10]
BetahistineH₃micromolarRodent Brain[10]
Aminoethylpyridine (AEP)H₃micromolarRodent Brain[10]
Hydroxyethylpyridine (HEP)H₃~50x lower than BetahistineRodent Brain[10]
4-MethylhistamineH₄0.05Human[11]
Antimicrobial and Antiproliferative Potential

Beyond histamine receptor modulation, various pyridine derivatives have demonstrated antimicrobial and antiproliferative activities. For instance, certain N-alkylated pyridine-based salts have shown antibacterial and antibiofilm effects against S. aureus and E. coli with MIC values in the µg/mL range.[4] Additionally, a range of pyridine derivatives have been investigated for their antiproliferative activity against various cancer cell lines, with reported IC₅₀ values in the low micromolar range.[5] The potential of 4-[2-(Methylamino)ethyl]pyridine and its analogs in these therapeutic areas warrants further investigation.

Experimental Protocols

General Synthesis of N-Alkyl-2-(pyridin-4-yl)ethanamine Analogs

A general procedure for the synthesis of N-alkylated analogs of 4-[2-(Methylamino)ethyl]pyridine can be adapted from standard reductive amination protocols.

Materials:

  • 4-Vinylpyridine

  • Primary or secondary amine hydrochloride salt (e.g., methylamine hydrochloride, ethylamine hydrochloride)

  • Suitable solvent (e.g., methanol, ethanol)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

  • Hydrochloric acid (for salt formation)

Procedure:

  • Dissolve 4-vinylpyridine and the amine hydrochloride salt in the chosen solvent.

  • Stir the mixture at room temperature for a specified period to allow for the Michael addition to occur.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent in portions.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • For the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration and dry under vacuum.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.[8][9][12][13]

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • Test compound (e.g., 4-[2-(Methylamino)ethyl]pyridine dihydrochloride)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • After incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate for Exposure Time Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: A generalized workflow for the MTT cell viability assay.

Conclusion and Future Directions

4-[2-(Methylamino)ethyl]pyridine dihydrochloride and its analogs present a promising scaffold for the development of novel therapeutics. The structural analogy to betahistine strongly suggests a role as a modulator of the histaminergic system, with potential applications in neurological and vestibular disorders. Furthermore, the broader class of pyridine derivatives has shown a wide range of biological activities, including antimicrobial and antiproliferative effects, indicating that these compounds may have a wider therapeutic potential.

Future research should focus on the development of a robust and scalable synthesis for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. A systematic structure-activity relationship (SAR) study of a library of its analogs is crucial to optimize potency and selectivity for specific biological targets. In-depth pharmacological studies are required to elucidate the precise mechanism of action, including binding affinities at various histamine receptor subtypes and functional assays to determine agonist or antagonist activity. Finally, pharmacokinetic and in vivo efficacy studies will be essential to translate the in vitro findings into potential clinical applications. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this versatile chemical scaffold.

References

An In-depth Technical Guide to the Biological Targets of 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride (Betahistine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological targets and pharmacological profile of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, commonly known as Betahistine. Betahistine is a structural analog of histamine used primarily in the treatment of vestibular disorders such as Ménière's disease. Its mechanism of action is multifaceted, involving a unique interplay with the histaminergic system. This document details its primary molecular targets, quantitative pharmacological data, key experimental protocols for its study, and the signaling pathways it modulates.

Introduction

4-[2-(Methylamino)ethyl]pyridine dihydrochloride, or Betahistine, is a small molecule drug with a chemical structure resembling histamine.[1] Initially synthesized as a histamine analog, its clinical application has focused on alleviating symptoms of vertigo and other balance disorders.[1] Its therapeutic effects are primarily attributed to its dual action on histamine receptors, where it functions as a partial agonist at the histamine H₁ receptor and a potent antagonist or inverse agonist at the histamine H₃ receptor.[1][2] This dual activity leads to a modulation of neurotransmitter release in the brain and increased microcirculation in the inner ear, contributing to the restoration of vestibular function.[1][3]

Primary Biological Targets and Mechanism of Action

The principal biological targets of Betahistine are central to the histaminergic system:

  • Histamine H₁ Receptor (H₁R): Betahistine acts as a weak partial agonist on postsynaptic H₁ receptors.[1][4] The stimulation of H₁ receptors located on blood vessels in the inner ear is thought to induce vasodilation, leading to an increase in blood flow and a reduction in endolymphatic pressure, a key pathological feature of Ménière's disease.[1][5]

  • Histamine H₃ Receptor (H₃R): Betahistine is a potent antagonist or inverse agonist of the presynaptic H₃ autoreceptors.[1][2][4] These receptors normally function to inhibit the synthesis and release of histamine. By blocking H₃ receptors, Betahistine enhances the turnover and release of histamine from histaminergic neurons.[4] Furthermore, H₃ receptors also act as heteroreceptors on other neurons, and their blockade by Betahistine can increase the release of other neurotransmitters such as acetylcholine, norepinephrine, and serotonin, which play a role in vestibular compensation.[1]

Signaling Pathways

The interaction of Betahistine with its primary targets initiates distinct signaling cascades:

  • H₁ Receptor Signaling: As a Gq/11-coupled receptor, activation of the H₁ receptor by Betahistine stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). In the context of vascular smooth muscle cells in the inner ear, this pathway is linked to vasodilation.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Betahistine Betahistine H1R H₁ Receptor (Gq/11-coupled) Betahistine->H1R PLC Phospholipase C H1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C DAG->PKC activates Vasodilation Vasodilation in Inner Ear Ca2->Vasodilation PKC->Vasodilation

Caption: Betahistine-mediated H₁ receptor signaling pathway leading to vasodilation.

  • H₃ Receptor Signaling: The H₃ receptor is a Gi/o-coupled receptor. Its constitutive activity tonically inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels. As an inverse agonist, Betahistine binds to the H₃ receptor and blocks this constitutive inhibition, leading to an increase in cAMP levels. This disinhibition promotes the release of histamine and other neurotransmitters from the presynaptic terminal.

H3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Betahistine Betahistine H3R H₃ Receptor (Gi/o-coupled) Betahistine->H3R antagonizes/ inverse agonizes AC Adenylyl Cyclase H3R->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Neurotransmitter_Release Increased Neurotransmitter Release (Histamine, etc.) PKA->Neurotransmitter_Release

Caption: Betahistine's antagonism of the H₃ receptor leading to increased neurotransmitter release.

Quantitative Pharmacological Data

The binding affinities and functional potencies of Betahistine and its metabolites for histamine receptors have been characterized in various in vitro studies.

CompoundTargetAssay TypeSpeciesValueUnitReference
Betahistine H₁ Receptor[³H]Mepyramine BindingGuinea Pig Cerebellum31µM (Ki)[6]
H₁ Receptor[³H]Glycogen HydrolysisMouse Cerebral Cortex9.0µM (EC₅₀)[6]
H₁ ReceptorcAMP AccumulationGuinea Pig Hippocampus32.4µM (EC₅₀)[6]
H₃ Receptor[³H]Histamine ReleaseRat Cerebral Cortex6.9µM (Ki)[6]
H₃ ReceptorRadioligand BindingRat1.9 - 6.9µM (Ki)[7]
H₃ ReceptorcAMP Formation (Inverse Agonist)Recombinant Human/RatNanomolar rangeIC₅₀[7]
H₃ ReceptorcAMP Formation (Agonist)Recombinant Human/RatMicromolar rangeEC₅₀[7]
Aminoethylpyridine (AEP) H₃ ReceptorRadioligand BindingRodent BrainMicromolar rangeKi[8]
Hydroxyethylpyridine (HEP) H₃ ReceptorRadioligand BindingRodent Brain~1/50th of BetahistineKi[8]

Key Experimental Protocols

Radioligand Binding Assay for H₃ Receptor Affinity

This protocol determines the binding affinity (Ki) of Betahistine for the H₃ receptor by measuring its ability to displace a radiolabeled ligand.[7]

Materials:

  • Membrane preparations from cells expressing H₃ receptors (e.g., HEK293-hH₃R) or from brain tissue (e.g., rat cerebral cortex).[7]

  • Radioligand (e.g., [¹²⁵I]iodoproxyfan).

  • Test compound (Betahistine).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Betahistine.

  • Incubate the membrane preparation with the radioligand at a concentration near its Kd.

  • Add increasing concentrations of Betahistine to displace the radioligand.

  • Incubate to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - H₃R Membranes - Radioligand - Betahistine dilutions Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Betahistine Prepare_Reagents->Incubation Filtration Rapid Filtration (Separates bound/free ligand) Incubation->Filtration Quantification Scintillation Counting (Measures bound radioactivity) Filtration->Quantification Analysis Data Analysis: - Calculate IC₅₀ - Convert to Ki Quantification->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay to determine H₃ receptor affinity.

cAMP Accumulation Assay for H₃ Receptor Functional Activity

This assay determines the functional potency (EC₅₀ or IC₅₀) of Betahistine as an agonist or inverse agonist at the Gᵢ-coupled H₃ receptor.[7]

Materials:

  • CHO or HEK293 cells stably expressing the H₃ receptor.[7]

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (Betahistine).

  • cAMP assay kit.

Procedure:

  • Culture H₃ receptor-expressing cells to an appropriate density.

  • Pre-incubate the cells with various concentrations of Betahistine.

  • Stimulate the cells with forskolin to induce cAMP production.

  • For antagonist mode, co-incubate with an H₃ agonist.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF, ELISA).

  • Plot the cAMP concentration against the log of the Betahistine concentration to determine IC₅₀ (for inverse agonism) or EC₅₀ (for agonism).

Measurement of Cochlear Blood Flow

Several techniques can be employed to measure the effect of Betahistine on inner ear microcirculation.

Laser Doppler Flowmetry: This is a common non-invasive method to measure cochlear blood flow in animal models and humans.[9][10] It is based on the frequency shift of a laser beam caused by the movement of red blood cells.[9]

Intravital Fluorescence Microscopy: This technique allows for the direct visualization of blood flow in the cochlear lateral wall in animal models.[11][12] It involves creating an open vessel-window and using fluorescently labeled blood cells to measure blood flow velocity and volume.[12]

Potential Off-Target and Indirect Effects

While the primary actions of Betahistine are on the histaminergic system, some evidence suggests potential indirect interactions with other neurotransmitter systems. The increased release of neurotransmitters due to H₃ receptor blockade can modulate adrenergic and cholinergic signaling.[1] For instance, the vasodilatory effect of Betahistine in the cochlea may be partly mediated via presynaptic H₃ heteroreceptors and autonomic α₂ receptors.[11]

Conclusion

4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine) is a pharmacologically active compound with well-defined primary targets within the histaminergic system. Its dual action as a histamine H₁ receptor partial agonist and a potent H₃ receptor antagonist/inverse agonist provides a plausible mechanism for its therapeutic efficacy in vestibular disorders. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and explore its potential in other therapeutic areas.

References

In Silico Modeling of 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, a compound also known as betahistine dihydrochloride. It is a well-established therapeutic agent for vestibular disorders, and this guide explores its molecular interactions with its primary biological targets, the histamine H1 and H3 receptors. By leveraging computational methodologies, researchers can gain a deeper understanding of its mechanism of action, structure-activity relationships, and potential for the development of novel therapeutics. This document outlines detailed experimental protocols for in silico analyses, presents quantitative binding data for the parent compound and its key metabolites, and visualizes the relevant biological pathways and experimental workflows.

Introduction to 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride and its Biological Targets

4-[2-(Methylamino)ethyl]pyridine dihydrochloride is a structural analog of histamine. Its therapeutic effects are primarily attributed to its unique dual action on the histamine receptor family. It acts as a partial agonist at the histamine H1 receptor and a potent antagonist or inverse agonist at the histamine H3 receptor.[1][2][3] The histamine H1 receptor is a Gq-coupled receptor that, upon activation, stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium.[3] The histamine H3 receptor, on the other hand, is a Gi/o-coupled receptor that inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1]

The compound is extensively metabolized in the body, with its major metabolite being 2-pyridylacetic acid (2-PAA), which is considered inactive.[4][5] However, another metabolite, aminoethylpyridine (AEP), has been shown to be pharmacologically active.[6][7] Therefore, a comprehensive in silico analysis should consider the interactions of both the parent compound and its active metabolites with the target receptors.

Quantitative Binding Affinity Data

The following table summarizes the experimentally determined binding affinities of 4-[2-(Methylamino)ethyl]pyridine (Betahistine) and its metabolites for the histamine H1 and H3 receptors. This data is crucial for the validation of in silico models.

CompoundTarget ReceptorBinding Affinity (Ki)Reference
4-[2-(Methylamino)ethyl]pyridine (Betahistine)Histamine H1 Receptor~10 µM[6]
4-[2-(Methylamino)ethyl]pyridine (Betahistine)Histamine H1 Receptor31 µM[8]
4-[2-(Methylamino)ethyl]pyridine (Betahistine)Histamine H3 Receptor6.9 µM[8]
Aminoethylpyridine (AEP)Histamine H1 ReceptorNo significant interaction[6]
Aminoethylpyridine (AEP)Histamine H3 ReceptorMicromolar affinity[6]
Hydroxyethylpyridine (HEP)Histamine H3 Receptor~1/50th the affinity of Betahistine[6]

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of ligand-receptor interactions, from initial preparation to detailed analysis.

G In Silico Modeling Workflow for Ligand-Receptor Interactions cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Analysis A Ligand Preparation (3D Structure Generation, Energy Minimization) C Binding Site Prediction (Grid Generation) A->C B Receptor Preparation (PDB Structure Retrieval, Cleaning, Protonation) B->C D Ligand Docking (Pose Generation and Scoring) C->D E System Setup (Solvation, Ionization) D->E G Binding Pose Analysis (Interaction Analysis) D->G F MD Simulation (Equilibration, Production Run) E->F F->G H Binding Free Energy Calculation (MM/PBSA, MM/GBSA) F->H

A generalized workflow for in silico ligand-receptor interaction studies.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of 4-[2-(Methylamino)ethyl]pyridine and its active metabolite, aminoethylpyridine, to the histamine H1 and H3 receptors.

Materials:

  • Ligand Structures: 3D structures of 4-[2-(Methylamino)ethyl]pyridine and aminoethylpyridine obtained from a chemical database (e.g., PubChem) and prepared using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Receptor Structures: Crystal structures of the human histamine H1 receptor (PDB ID: 3RZE) and H3 receptor (PDB ID: 7F61) obtained from the Protein Data Bank.

  • Docking Software: AutoDock Vina, Glide, or GOLD.[9]

  • Visualization Software: PyMOL, Chimera, or VMD.

Methodology:

  • Ligand Preparation:

    • Generate 3D coordinates for the ligands.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds.

  • Receptor Preparation:

    • Remove water molecules and any co-crystallized ligands or ions from the PDB file.

    • Add polar hydrogen atoms and assign appropriate protonation states to titratable residues at a physiological pH (7.4).

    • Assign partial charges to the receptor atoms.

    • Define the binding pocket by creating a grid box centered on the known ligand-binding site.

  • Molecular Docking:

    • Perform the docking simulation using the prepared ligand and receptor files.

    • Generate a set of possible binding poses for each ligand.

    • Score the generated poses based on the software's scoring function to estimate the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most likely binding mode.

    • Visualize the ligand-receptor interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • Compare the predicted binding affinities with the experimental Ki values for validation.

Molecular Dynamics Simulation Protocol

Objective: To investigate the stability of the ligand-receptor complex and to refine the binding poses obtained from molecular docking.

Materials:

  • Docking Complex: The top-ranked binding pose of the ligand-receptor complex from the molecular docking study.

  • MD Simulation Software: GROMACS, AMBER, or NAMD.[10]

  • Force Fields: A suitable force field for proteins (e.g., AMBER, CHARMM) and a compatible force field for the ligand (e.g., GAFF).

  • Analysis Software: VMD, GROMACS analysis tools.

Methodology:

  • System Preparation:

    • Place the ligand-receptor complex in a simulation box of appropriate dimensions.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the desired temperature (e.g., 310 K).

    • Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system density.

  • Production MD Simulation:

    • Run a production MD simulation for a sufficient length of time (e.g., 100-200 ns) to observe the dynamics of the system.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation (RMSD) of the ligand).

    • Analyze the interactions between the ligand and the receptor over time.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the histamine H1 and H3 receptors.

G Histamine H1 Receptor Signaling Pathway Betahistine Betahistine (Partial Agonist) H1R Histamine H1 Receptor Betahistine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca

Activation of the H1 receptor by betahistine leads to increased intracellular calcium.

G Histamine H3 Receptor Signaling Pathway Betahistine Betahistine (Antagonist) H3R Histamine H3 Receptor Betahistine->H3R Inhibits Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP ↓ cAMP ATP->cAMP

Antagonism of the H3 receptor by betahistine leads to a disinhibition of adenylyl cyclase.

Experimental Validation: Radioligand Binding Assay

To validate the in silico findings, a radioligand binding assay can be performed to experimentally determine the binding affinities of the compounds for the histamine receptors.

Objective: To determine the Ki values of 4-[2-(Methylamino)ethyl]pyridine and its metabolites for the human histamine H1 and H3 receptors.

Materials:

  • Cell membranes expressing the human histamine H1 or H3 receptor.

  • Radioligand: [3H]-mepyramine (for H1R) or [3H]-N-α-methylhistamine (for H3R).

  • Test compounds: 4-[2-(Methylamino)ethyl]pyridine, aminoethylpyridine.

  • Assay buffer, wash buffer, scintillation fluid.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride and its interactions with histamine H1 and H3 receptors. By following the detailed protocols and utilizing the provided quantitative data, researchers can conduct robust computational studies to elucidate the molecular mechanisms of this important therapeutic agent. The integration of in silico modeling with experimental validation offers a powerful approach for drug discovery and development, enabling the rational design of novel compounds with improved efficacy and selectivity.

References

Toxicological Profile of 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information for 4-[2-(Methylamino)ethyl]pyridine and its dihydrochloride salt. The data is primarily derived from Safety Data Sheets (SDS) and publicly available chemical databases. Detailed experimental toxicology studies for this specific compound are limited in the public domain. The information presented should be used for informational and research purposes only and is not a substitute for a comprehensive risk assessment.

Executive Summary

This technical guide provides a toxicological profile of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. The compound is classified as harmful if swallowed, causes serious eye damage, and may cause skin and respiratory irritation. This profile is constructed from hazard classifications and safety data. Due to the limited availability of specific studies on the 4-pyridine isomer, this document also includes information on the structurally related compound, Betahistine (the 2-pyridine isomer), to provide context on potential biological activity. Standard toxicological testing workflows are presented to guide future research and evaluation.

Chemical Identification and Properties

The user's request concerns the dihydrochloride salt of 4-[2-(Methylamino)ethyl]pyridine. Most publicly available data pertains to the free base form.

IdentifierValueReference
Chemical Name 4-[2-(Methylamino)ethyl]pyridine[1][2]
Synonyms N-Methyl-4-pyridineethanamine, N-Methyl-2-(pyridin-4-yl)ethan-1-amine[2]
CAS Number 55496-55-4 (Free Base)[1][3]
Molecular Formula C₈H₁₂N₂[3]
Molecular Weight 136.19 g/mol (Free Base)[3]
Structure (Free Base)

Toxicological Hazard Summary

The toxicological information is primarily based on GHS classifications from multiple suppliers and databases. Quantitative data from specific toxicology studies, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not available in the reviewed public literature.

Toxicological EndpointGHS ClassificationHazard StatementReferences
Acute Oral Toxicity Category 4H302: Harmful if swallowed[1][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][3]

Summary of Effects:

  • Ingestion: Harmful if swallowed[1][3].

  • Skin Contact: Causes skin irritation. Prolonged or repeated contact may be harmful[4][5].

  • Eye Contact: Causes serious, potentially irreversible eye damage[1][3].

  • Inhalation: May cause irritation to the respiratory tract[3][5].

Potential Mechanism of Action & Signaling

No specific mechanistic studies for 4-[2-(Methylamino)ethyl]pyridine have been identified. However, its structural isomer, 2-[2-(methylamino)ethyl]pyridine (Betahistine) , is a well-known drug used to treat vertigo. Betahistine acts as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor[6][7]. This dual action is believed to increase blood flow in the inner ear[7].

Given the structural similarity, it is plausible that 4-[2-(Methylamino)ethyl]pyridine could also interact with histamine or other biogenic amine receptors. Toxic effects such as skin irritation may be related to localized histamine H1 receptor agonism, leading to vasodilation and inflammation. This remains a hypothesis pending experimental verification.

G cluster_0 Hypothesized Signaling Pathway Compound 4-[2-(Methylamino)ethyl]pyridine H1_Receptor Histamine H1 Receptor Compound->H1_Receptor Agonist? G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Catalyzes Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC Response Cellular Response (e.g., Inflammation, Vasodilation) Ca_PKC->Response

Hypothesized interaction with the Histamine H1 receptor signaling pathway.

Standard Toxicological Experimental Protocols

While specific studies on this compound are not publicly available, the following are standard OECD (Organisation for Economic Co-operation and Development) protocols that would be used to assess the hazards identified.

Acute Oral Toxicity Assessment

The "Up-and-Down Procedure" (OECD Test Guideline 425) is a common method to assess acute oral toxicity and determine an LD50 value.

Experimental Workflow:

  • Animal Selection: Typically, female rodents (rats or mice) are used as they are often slightly more sensitive.

  • Dosing: A single animal is dosed at a level just below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for up to 14 days. Key outcomes are survival or death.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next is dosed at a lower level.

  • Endpoint: The test is stopped when specific criteria are met, allowing for calculation of the LD50 with a confidence interval.

G start Start: Select Animal (e.g., Female Rat) dose Administer Single Oral Dose (Stepwise Procedure) start->dose observe Observe for 14 Days (Toxicity Signs, Mortality) dose->observe decision Animal Outcome? observe->decision survives Survived decision->survives Yes dies Died decision->dies No increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose No calculate Calculate LD50 and Confidence Interval stop_criteria->calculate Yes end End of Study calculate->end

Workflow for Acute Oral Toxicity Testing (e.g., OECD 425).
In Vitro Skin and Eye Irritation Testing

Modern toxicology prioritizes non-animal methods. Reconstructed human epidermis (RhE) and cornea-like epithelium (RhCE) models are used to predict skin and eye irritation potential.

Experimental Protocol (Based on OECD TG 439 - In Vitro Skin Irritation):

  • Model Preparation: A tissue construct of reconstructed human epidermis is cultured to a stable state.

  • Test Substance Application: A small volume (e.g., 25 µL) of the test substance is applied topically to the tissue surface.

  • Exposure & Incubation: The substance remains in contact for a defined period (e.g., 60 minutes) before being washed off. The tissue is then incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Tissue cell viability is measured using a quantitative assay, most commonly the MTT assay. A colored formazan product is formed by viable cells, and the amount is measured spectrophotometrically (at 570 nm).

  • Classification: The substance is classified as an irritant (Category 2) if the mean tissue viability is reduced below 50% compared to negative controls.

G cluster_workflow In Vitro Irritation Test Workflow prep Prepare Reconstructed Human Tissue (e.g., Epidermis) apply Topically Apply Test Substance (and Positive/Negative Controls) prep->apply expose Expose for Defined Period (e.g., 60 min) apply->expose wash Wash Substance from Tissue Surface expose->wash incubate Post-Exposure Incubation (e.g., 42 hours) wash->incubate mtt Assess Cell Viability via MTT Assay incubate->mtt read Measure Optical Density (OD) at 570nm mtt->read classify Calculate % Viability vs. Control & Classify Hazard read->classify

Workflow for an in vitro skin irritation assay (e.g., OECD 439).

References

Methodological & Application

Application of 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride (Betahistine Dihydrochloride) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-[2-(Methylamino)ethyl]pyridine dihydrochloride, more commonly known as betahistine dihydrochloride, is a structural analog of histamine with a well-established role as an anti-vertigo agent.[1] Its primary mechanism of action involves a dual activity on histamine receptors: it acts as a partial agonist at histamine H1 receptors and a potent antagonist or inverse agonist at histamine H3 receptors.[1][2][3] This unique pharmacological profile leads to a modulation of the histaminergic system and other neurotransmitter systems in the brain, making it a valuable tool for a range of neuroscience research applications beyond its clinical use in vestibular disorders.[1][4]

Recent research has expanded the potential applications of betahistine into areas such as cognitive impairment associated with schizophrenia, Alzheimer's disease, and obesity-induced cognitive dysfunction.[5][6][7] Its ability to cross the blood-brain barrier and influence central neuronal networks underscores its potential for investigating and potentially treating a variety of neurological and psychiatric conditions.[8][9]

This document provides detailed application notes and experimental protocols for the use of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in neuroscience research, aimed at researchers, scientists, and drug development professionals.

Pharmacological Profile and Mechanism of Action

Betahistine's effects in the central nervous system are primarily mediated by its interaction with histamine H1 and H3 receptors.

  • Histamine H1 Receptor Partial Agonism: Betahistine weakly stimulates H1 receptors, which is thought to contribute to vasodilation in the inner ear, a mechanism relevant to its use in vestibular disorders.[1][2] In the brain, H1 receptor activation can influence neurotransmitter release.[7]

  • Histamine H3 Receptor Antagonism/Inverse Agonism: As a potent H3 receptor antagonist, betahistine blocks the autoregulatory mechanism that normally inhibits histamine synthesis and release.[3][10] This leads to an increased turnover and release of histamine from histaminergic neurons.[10] Furthermore, by blocking H3 heteroreceptors located on other non-histaminergic neurons, betahistine can increase the release of other key neurotransmitters, including acetylcholine, norepinephrine, serotonin, and dopamine.[1][9] This broad modulation of neurotransmitter systems is believed to underlie its potential effects on cognition and other central processes.[6][9]

Signaling Pathway of Betahistine Action

Betahistine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Betahistine Betahistine H3R_auto H3 Autoreceptor Betahistine->H3R_auto Antagonism H1R H1 Receptor Betahistine->H1R Partial Agonism H3R_hetero H3 Heteroreceptor Betahistine->H3R_hetero Antagonism Histamine_synthesis Histamine Synthesis H3R_auto->Histamine_synthesis Inhibition Histamine_release Histamine Release H3R_auto->Histamine_release Inhibition Histamine_synthesis->Histamine_release Histamine_release->H1R Neuronal_response Neuronal Response (e.g., Cognitive Function) H1R->Neuronal_response Neurotransmitter_release Neurotransmitter Release (ACh, NE, DA, 5-HT) H3R_hetero->Neurotransmitter_release Inhibition Neurotransmitter_release->Neuronal_response

Caption: Signaling pathway of Betahistine at histaminergic and other neuronal synapses.

Quantitative Data

The following tables summarize key quantitative data for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Table 1: Receptor Binding Affinities

ReceptorSpeciesPreparationRadioligandKi (µM)Reference
Histamine H1Guinea PigCerebellum Membranes[3H]Mepyramine31[11]
Histamine H1RodentBrain-~10[12]
Histamine H3RatCerebral Cortex Slices[3H]Histamine6.9[11]
Histamine H3RodentBrain-~2.5 nM (as antagonist)[1][12]

Table 2: In Vivo Efficacy Data

ModelSpeciesEndpointRoute of AdministrationED50Reference
Histamine Neuron ActivityMouseIncrease in tele-methylhistamine (t-MeHA) levelsIntraperitoneal0.4 mg/kg[13]
Histamine Neuron ActivityMouseIncrease in tele-methylhistamine (t-MeHA) levelsOral2 mg/kg[13]

Table 3: In Vitro Functional Assay Data

AssayCell/Tissue PreparationParameterEC50 (µM)Maximal Effect (% of Histamine)Reference
[3H]Glycogen HydrolysisMouse Cerebral Cortex SlicesStimulation9.057%[11]
Cyclic AMP AccumulationGuinea Pig Hippocampus SlicesStimulation (in presence of impromidine)32.422%[11]
Inhibition of Basal Spike DischargeAxolotl Semicircular Canal NerveInhibitionIC50 = 600-[14]

Applications in Neuroscience Research

Vestibular System Research

Betahistine is a standard tool for studying the pathophysiology of vestibular disorders and the mechanisms of vestibular compensation.

  • Animal Models of Vertigo: It is used to assess functional recovery in animal models of unilateral vestibular loss, such as unilateral labyrinthectomy (UL) in rodents and cats.[15][16] Efficacy is measured by the reduction in vertigo-like symptoms, including spontaneous nystagmus, postural instability, and circling behavior.[15]

  • Vestibulo-Ocular Reflex (VOR): Studies have used betahistine to investigate its dose-dependent effects on the VOR in patients with paroxysmal vertigo, providing insights into its central vestibular actions.[17]

Cognitive Function and Neurodegenerative Disorders

Emerging research suggests a role for betahistine in modulating cognitive processes.

  • Cognitive Impairment in Schizophrenia: High-dose betahistine has been shown to improve cognitive function, particularly verbal and visual learning, in patients with schizophrenia.[5][9][18]

  • Alzheimer's Disease: Preclinical studies suggest that betahistine may have neuroprotective effects against amyloid-beta-induced cell death.[7] Its H3 receptor antagonist activity is hypothesized to be beneficial in treating Alzheimer's disease.[7]

  • Obesity-Related Cognitive Dysfunction: Betahistine is being investigated for its potential to ameliorate cognitive deficits associated with obesity, possibly through its influence on dopaminergic signaling in the prefrontal cortex.[6]

  • Arteriosclerotic Dementia: Older studies have suggested that betahistine can improve cerebral circulation and may offer benefits in arteriosclerotic dementia.[19]

Neurotransmitter Release Studies

As a potent H3 receptor antagonist, betahistine can be used as a pharmacological tool to investigate the role of the histaminergic system in modulating the release of various neurotransmitters.[1]

Experimental Protocols

Protocol 1: Induction of Unilateral Labyrinthectomy (UL) in Rats for Vertigo Modeling

This protocol describes a chemical method for inducing a unilateral vestibular deficit in rats, a common model for studying the efficacy of anti-vertigo compounds like betahistine.[15][16]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Ototoxic solution (e.g., bupivacaine and arsanilic acid)

  • Microsyringe with a fine-gauge needle

  • Otoscope

Procedure:

  • Anesthetize the rat using the chosen anesthetic protocol.

  • Visualize the tympanic membrane of the target ear using an otoscope.

  • Carefully perform a transtympanic injection of the ototoxic solution into the middle ear cavity using the microsyringe.

  • Allow the animal to recover from anesthesia on a heating pad.

  • Monitor the animal for the development of vertigo-like symptoms, which typically appear within 24 hours and include head tilt, spontaneous nystagmus, and circling behavior.

  • Administer betahistine dihydrochloride or vehicle control according to the experimental design (e.g., intraperitoneal injection or oral gavage) and assess behavioral recovery over time.

Experimental Workflow:

UL_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Injection Transtympanic Injection of Ototoxic Solution Anesthesia->Injection Recovery Post-Anesthesia Recovery Injection->Recovery Symptom_Dev Development of Vertigo-like Symptoms Recovery->Symptom_Dev Treatment Administer Betahistine or Vehicle Symptom_Dev->Treatment Behavioral_Assessment Behavioral Assessment (e.g., Nystagmus, Posture) Treatment->Behavioral_Assessment Repeated Measures End End Behavioral_Assessment->End

Caption: Workflow for Unilateral Labyrinthectomy (UL) and subsequent treatment evaluation.

Protocol 2: In Vitro Assessment of Cell Proliferation and Apoptosis

This protocol outlines a general method to assess the effects of betahistine on cell viability and apoptosis in cultured cell lines, based on methodologies used in published studies.[20][21]

Materials:

  • Cultured neuronal or other relevant cell lines

  • Complete cell culture medium

  • Betahistine dihydrochloride stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Acridine Orange/Ethidium Bromide (AO/EB) staining solution

  • Fluorescence microscope

Procedure for Cell Proliferation (MTT Assay):

  • Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of betahistine dihydrochloride (e.g., 25, 50, 100, 250, 500 µg/mL) for 24 hours.[20] Include a vehicle-only control group.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Procedure for Apoptosis (AO/EB Staining):

  • Culture cells on coverslips in a petri dish and treat with betahistine as described above.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Stain the cells with AO/EB solution for a brief period (e.g., 5 minutes).

  • Wash again with PBS.

  • Immediately visualize the cells under a fluorescence microscope.

  • Quantify the number of live (green), apoptotic (orange), and necrotic (red) cells. A significant increase in the number of orange and red cells in betahistine-treated groups compared to control indicates induction of apoptosis and necrosis.[20]

Conclusion

4-[2-(Methylamino)ethyl]pyridine dihydrochloride (betahistine dihydrochloride) is a versatile pharmacological tool with expanding applications in neuroscience research. Its well-characterized dual action on histamine H1 and H3 receptors allows for the investigation of the histaminergic system's role in a variety of physiological and pathological processes. Beyond its established use in vestibular research, betahistine shows promise as a lead compound and research tool in the study of cognitive disorders and other central nervous system pathologies. The protocols and data presented here provide a foundation for researchers to explore the multifaceted effects of this compound in their own investigations.

References

Application Notes and Protocols for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Characterization of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride as a Ligand for Histamine Receptor Binding Assays

Introduction

4-[2-(Methylamino)ethyl]pyridine, also known as Betahistine, and its metabolites are known to interact with the histaminergic system.[1][2] This document provides detailed application notes and protocols for utilizing 4-[2-(Methylamino)ethyl]pyridine dihydrochloride as a ligand in receptor binding assays, primarily targeting histamine H1 and H3 receptors. Radioligand binding assays are a fundamental tool for determining the affinity and selectivity of a compound for its receptor targets, providing crucial data for pharmacological characterization.[3][4][5]

Receptor Target Profile

4-[2-(Methylamino)ethyl]pyridine (Betahistine) primarily acts as a weak partial agonist at histamine H1 receptors and an antagonist or inverse agonist at histamine H3 receptors.[1] In vitro competition binding studies have been conducted to determine its affinity for these receptors.[2]

Data Presentation: Binding Affinities

The binding affinities of 4-[2-(Methylamino)ethyl]pyridine (Betahistine) and its primary metabolite, aminoethylpyridine (AEP), for histamine H1 and H3 receptors are summarized below. These values were determined through in vitro competition binding studies using membranes from rodent brains.[2]

CompoundReceptorKi (µM)Hill Coefficient
4-[2-(Methylamino)ethyl]pyridine (Betahistine) Histamine H1~10~1
Histamine H3microM affinity~1
Aminoethylpyridine (AEP) (Metabolite) Histamine H3microM affinity~1

Note: The exact micromolar Ki value for H3 receptor binding was not specified in the provided search result, only that it is in the micromolar range. The Hill coefficient being close to unity suggests that the binding occurs without cooperativity.[2]

Experimental Protocols

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound.[6] The following protocol is a general guideline for a histamine H1 receptor binding assay using [3H]mepyramine as the radioligand. A similar principle can be applied for H3 receptor binding assays, substituting the appropriate radioligand and standards.

Materials and Reagents:

  • Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1 receptor).[7]

  • Radioligand: [3H]mepyramine (a potent H1 antagonist).[6][7]

  • Test Compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[6][7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the H1 receptor in ice-cold assay buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

    • Store membrane aliquots at -80°C until use.[6]

  • Assay Setup:

    • Prepare serial dilutions of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in the assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [3H]mepyramine (at a concentration close to its Kd, typically 1-5 nM), and assay buffer.[6]

      • Non-specific Binding: Membrane preparation, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[6]

      • Competition Binding: Membrane preparation, [3H]mepyramine, and varying concentrations of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.[6]

    • The final assay volume should be consistent (e.g., 200-250 µL).

  • Incubation:

    • Incubate the plate at room temperature (25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).[6]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters multiple times (e.g., 3 times) with ice-cold wash buffer to remove unbound radioligand.[6]

  • Scintillation Counting:

    • Dry the filters completely.

    • Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competition binding (CPM) at each concentration of the test compound.

  • Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50 Value: Use non-linear regression analysis of the competition curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki Value: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Below are diagrams illustrating the experimental workflow and the signaling pathway of the histamine H1 receptor.

experimental_workflow prep Membrane Preparation (e.g., HEK293 cells with H1R) plate Assay Plate Setup (96-well) - Total Binding - Non-specific Binding - Competition Binding prep->plate reagents Prepare Reagents: - [3H]mepyramine (Radioligand) - 4-[2-(Methylamino)ethyl]pyridine (Test Ligand) - Mianserin (Non-specific) reagents->plate incubation Incubation (e.g., 60-120 min at 25°C) plate->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters (Ice-cold Buffer) filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

signaling_pathway ligand Histamine receptor Histamine H1 Receptor (GPCR) ligand->receptor Binds & Activates g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc Activates response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) ca_release->response Leads to pkc->response Leads to

Caption: Histamine H1 receptor signaling pathway.[6][8]

References

Application Note and Protocol for the Quantification of 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. This compound is a pyridine derivative of interest in pharmaceutical development, and its precise measurement is critical for quality control, stability studies, and formulation development. The described method is based on reverse-phase chromatography, a widely used technique for the separation of polar and non-polar compounds. The protocol herein outlines the chromatographic conditions, sample preparation, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Chemical Structure:

  • Name: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

  • Molecular Formula: C₈H₁₂N₂ · 2HCl

  • Molecular Weight: 209.12 g/mol

  • CAS Number: 55496-55-4[3]

Materials and Reagents

  • 4-[2-(Methylamino)ethyl]pyridine dihydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm nylon syringe filters

HPLC Method Protocol

A reverse-phase HPLC method was developed for the quantification of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. Pyridine and its derivatives are often analyzed using reverse-phase chromatography with C18 columns.[4][5][6][7] The method parameters are summarized in the table below. The detection wavelength is selected based on the UV absorbance of similar pyridine-containing compounds, which typically exhibit strong absorbance in the 260-280 nm range.[1][6]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 20 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 265 nm
Run Time 10 minutes

Experimental Protocols

Standard and Sample Solution Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation:

  • Accurately weigh a portion of the sample containing the equivalent of approximately 10 mg of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

System Suitability Testing

Before initiating any sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of 6 replicate injections ≤ 2.0%
Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][8][9] The following validation parameters should be assessed:

Specificity:

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a blank (mobile phase), a placebo (sample matrix without the analyte), and a spiked sample. The peak for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride should be well-resolved from any other peaks.

Linearity and Range:

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard over the range of 1 µg/mL to 100 µg/mL. The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.

Accuracy:

The accuracy of the method should be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on different days, with different analysts, and/or on different equipment.

The precision should be expressed as the Relative Standard Deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness:

The robustness of the method should be evaluated by intentionally varying critical method parameters and observing the effect on the results. Parameters to vary include:

  • Mobile phase composition (e.g., ±2% acetonitrile)

  • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Column temperature (e.g., ±5 °C)

  • Flow rate (e.g., ±0.1 mL/min)

Data Presentation

The quantitative data generated during method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
6
Mean
%RSD

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1
10
25
50
75
100
Correlation Coefficient (r²)
Slope
Y-intercept

Table 3: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80
100
120

Table 4: Precision Data

Repeatability (Intra-day)Intermediate Precision (Inter-day)
Concentration (µg/mL)
Mean Peak Area
Standard Deviation
%RSD

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Visualizations

HPLC_Method_Development_Workflow cluster_validation Validation Parameters start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_opt Mobile Phase Optimization method_dev->mp_opt det_select Detector & Wavelength Selection (e.g., 265 nm) method_dev->det_select method_val Method Validation (ICH Q2) method_dev->method_val routine_analysis Routine Analysis & Quality Control method_val->routine_analysis specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness end End: Validated HPLC Method routine_analysis->end

Caption: Workflow for HPLC Method Development and Validation.

System_Suitability_Workflow start_analysis Start of Analytical Run inject_std Inject Standard Solution (6 Replicates) start_analysis->inject_std acquire_data Acquire Chromatographic Data inject_std->acquire_data check_criteria Check System Suitability Parameters acquire_data->check_criteria criteria_met Criteria Met check_criteria->criteria_met Yes criteria_not_met Criteria Not Met check_criteria->criteria_not_met No proceed_analysis Proceed with Sample Analysis criteria_met->proceed_analysis troubleshoot Troubleshoot System (Check column, mobile phase, etc.) criteria_not_met->troubleshoot troubleshoot->inject_std

Caption: System Suitability Testing Workflow.

References

In Vivo Administration of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The following application notes and protocols are therefore based on published in vivo studies of Betahistine and its primary metabolites . Researchers should exercise caution and use this information as a foundational guide for designing studies for the 4-pyridyl isomer, recognizing that its biological activity and pharmacokinetic profile may differ significantly.

Introduction

4-[2-(Methylamino)ethyl]pyridine dihydrochloride is a pyridine derivative. Due to the scarcity of direct research on this specific isomer, this document leverages data from its structural isomer, Betahistine, to provide a framework for potential in vivo studies. Betahistine is a histamine analogue used in the treatment of Ménière's disease. In vivo studies of Betahistine and its metabolites have been conducted in various animal models, including guinea pigs, cats, and rats, primarily to investigate its effects on the vestibular system and cochlear blood flow.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on Betahistine and its metabolites. This data can serve as a reference for dose-ranging studies of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Table 1: Pharmacokinetic Parameters of Betahistine and its Metabolite in Animal Models

CompoundAnimal ModelDoseRoute of AdministrationTmaxCmaxAUCHalf-life (t½)Primary Metabolite
BetahistineCat0.2 mg/kgOral0.25 - 1 h~40-50 times higher than human--2-Pyridylacetic acid (2-PAA)
BetahistineCat2 mg/kgOral0.25 - 1 hIncreased with doseIncreased with dose-2-Pyridylacetic acid (2-PAA)
BetahistineRat0.5 mgOral / IV~1 h (for 2-PAA)Not ReportedNot Reported~3.5 h (for 2-PAA)2-Pyridylacetic acid (2-PAA)

Data extrapolated from studies on Betahistine, the 2-pyridyl isomer.[1][2][3]

Table 2: In Vivo Effects of Betahistine and its Metabolites in Animal Models

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectReference
BetahistineGuinea PigEquimolar to metabolitesIntravenousSignificant increase in cochlear blood flow[4]
AminoethylpyridineGuinea PigEquimolar to BetahistineIntravenousGreatest increase in cochlear blood flow[4]
HydroxyethylpyridineGuinea PigEquimolar to BetahistineIntravenousSignificant increase in cochlear blood flow[4]
Pyridylacetic acidGuinea PigEquimolar to BetahistineIntravenousNo significant effect on cochlear blood flow[4]
BetahistineFrog (semicircular canals)10⁻⁷ - 10⁻² M-Reduction of ampullar receptor resting discharge[5]
AminoethylpyridineFrog (semicircular canals)10⁻⁷ - 10⁻² M-Reduction of ampullar receptor resting discharge[5]

Experimental Protocols

The following are detailed methodologies from key experiments involving the in vivo administration of Betahistine and its metabolites. These can be adapted for studies with 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Pharmacokinetic Study in a Cat Model

This protocol is based on studies investigating the pharmacokinetics of orally administered Betahistine in cats.[1][2][3]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of the test compound.

Materials:

  • Test compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

  • Vehicle (e.g., sterile water for injection, saline)

  • Adult cats (specify strain, weight, and sex)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing K2EDTA)

  • Centrifuge

  • Analytical equipment for plasma sample analysis (e.g., LC-MS/MS)

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dose Preparation: Prepare a solution of the test compound in the chosen vehicle at the desired concentration.

  • Administration: Administer the test compound orally via gavage at a specified dose (e.g., starting with a low dose comparable to Betahistine studies, such as 0.2 mg/kg).

  • Blood Sampling: Collect blood samples from a suitable vein (e.g., cephalic or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound and its potential metabolites in the plasma samples using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Cochlear Blood Flow Study in a Guinea Pig Model

This protocol is adapted from studies evaluating the effect of Betahistine and its metabolites on cochlear blood flow in guinea pigs.[4]

Objective: To assess the effect of the test compound on cochlear microcirculation.

Materials:

  • Test compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

  • Anesthetic (e.g., pentobarbital sodium)

  • Surgical instruments for tracheostomy and vessel cannulation

  • Laser Doppler flowmeter

  • Ventilator

  • Heating pad to maintain body temperature

  • Physiological monitoring equipment (e.g., for blood pressure)

Procedure:

  • Anesthesia: Anesthetize the guinea pig with an appropriate anesthetic.

  • Surgical Preparation:

    • Perform a tracheostomy to ensure a clear airway and connect to a ventilator.

    • Cannulate the jugular vein for intravenous administration of the test compound.

    • Cannulate the carotid artery to monitor systemic blood pressure.

  • Cochlear Exposure: Carefully expose the cochlea through a ventral approach.

  • Laser Doppler Measurement: Place the probe of the laser Doppler flowmeter on the bony wall of the cochlea to measure blood flow.

  • Baseline Recording: Record baseline cochlear blood flow and mean arterial pressure for a stable period (e.g., 3 minutes).

  • Administration: Administer the test compound intravenously at the desired dose.

  • Post-treatment Recording: Continue to record cochlear blood flow and mean arterial pressure for a specified duration (e.g., 15 minutes) after administration.

  • Data Analysis: Analyze the changes in cochlear blood flow relative to the baseline, while accounting for any changes in systemic blood pressure.

Visualizations

Experimental Workflow: Pharmacokinetic Study

G cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dose_prep Dose Preparation fasting->dose_prep admin Oral Gavage dose_prep->admin blood_sampling Serial Blood Sampling admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep storage Sample Storage at -80°C plasma_sep->storage bioanalysis LC-MS/MS Analysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Proposed Signaling Pathway (Based on Betahistine)

The mechanism of action of Betahistine is thought to involve the histaminergic system. A similar pathway could be investigated for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

G compound 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Hypothesized) h1_receptor Histamine H1 Receptor (Agonist Action?) compound->h1_receptor h3_receptor Histamine H3 Receptor (Antagonist Action?) compound->h3_receptor vasodilation Vasodilation in Inner Ear h1_receptor->vasodilation neurotransmitter_release Increased Neurotransmitter Release (e.g., Histamine) h3_receptor->neurotransmitter_release increased_blood_flow Increased Cochlear Blood Flow vasodilation->increased_blood_flow therapeutic_effect Potential Therapeutic Effect (e.g., Anti-vertigo) increased_blood_flow->therapeutic_effect vestibular_nuclei Modulation of Vestibular Nuclei Activity neurotransmitter_release->vestibular_nuclei vestibular_nuclei->therapeutic_effect

Caption: Hypothesized signaling pathway based on Betahistine's mechanism.

References

Application Notes and Protocols for Studying the Interaction of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride with Monoamine Oxidase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(Methylamino)ethyl]pyridine dihydrochloride, widely known as betahistine dihydrochloride, is a histamine analog primarily recognized for its therapeutic effects in vestibular disorders such as Ménière's disease. Its mechanism of action is principally attributed to its dual role as a partial agonist of histamine H1 receptors and a potent antagonist of histamine H3 receptors. While not a direct enzyme inhibitor in the classical sense, the metabolism of betahistine is critically dependent on the activity of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. This enzymatic interaction is a key determinant of betahistine's bioavailability and, consequently, its therapeutic efficacy.

These application notes provide a comprehensive guide for researchers interested in studying the interaction between 4-[2-(Methylamino)ethyl]pyridine dihydrochloride and MAO enzymes. The focus is not on direct inhibition by betahistine, but rather on its role as a substrate for MAO and how known MAO inhibitors can modulate its metabolic profile. This information is crucial for pharmacokinetic and pharmacodynamic studies, as well as for the development of drug co-administration strategies. Co-administration with an MAO inhibitor like selegiline has been shown to dramatically increase the bioavailability of betahistine.[1][2][3]

Data Presentation

The following table summarizes the significant impact of a monoamine oxidase B (MAO-B) inhibitor, selegiline, on the bioavailability of betahistine, as demonstrated in human pharmacokinetic studies. This highlights the importance of the MAO-mediated metabolic pathway for this compound.

Betahistine Dosage Co-administered MAO-B Inhibitor Fold Increase in Betahistine Bioavailability (AUC) Reference
24 mgSelegiline (5 mg/day)~77-fold[2]
48 mgSelegiline (5 mg/day)~86-fold[1][2]
96 mgSelegiline (5 mg/day)~108-fold[2]

AUC: Area Under the Curve, a measure of total drug exposure over time.

Signaling Pathways and Metabolic Relationships

The metabolic fate of 4-[2-(Methylamino)ethyl]pyridine is intrinsically linked to the activity of monoamine oxidases. The following diagram illustrates this metabolic pathway and the mechanism by which MAO inhibitors can alter the pharmacokinetics of betahistine.

Metabolic Pathway of 4-[2-(Methylamino)ethyl]pyridine and the Impact of MAO Inhibition Betahistine 4-[2-(Methylamino)ethyl]pyridine (Betahistine) MAO Monoamine Oxidase (MAO-A and MAO-B) Betahistine->MAO Metabolism Metabolite Inactive Metabolites (e.g., 2-Pyridylacetic Acid) MAO->Metabolite Oxidative Deamination MAO_I MAO Inhibitor (e.g., Selegiline) MAO_I->MAO Inhibition

Betahistine Metabolism and MAO Inhibition

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for Monoamine Oxidase (MAO) Activity Using a General Substrate in the Presence of Betahistine

This protocol describes a method to determine the activity of MAO-A and MAO-B and to assess the effect of known inhibitors. It is adapted for a 96-well plate format, suitable for screening and dose-response analysis. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[4]

Materials and Reagents:

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[4]

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).[4] Prepare a 100 mM stock solution in ddH₂O.

  • Test Compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine). Prepare a stock solution in MAO Assay Buffer.

  • Fluorogenic Probe: Amplex® Red or equivalent. Prepare a 10 mM stock solution in DMSO.

  • Horseradish Peroxidase (HRP): Prepare a 10 U/mL stock solution in MAO Assay Buffer.

  • Positive Controls (Inhibitors):

    • Clorgyline (for MAO-A). Prepare a 10 mM stock solution in DMSO.

    • Selegiline (for MAO-B). Prepare a 10 mM stock solution in DMSO.

Experimental Workflow Diagram:

Experimental Workflow for MAO Activity Assay cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_reaction Reaction Initiation and Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, Probe, HRP, and Inhibitor Solutions Add_Buffer Add MAO Assay Buffer to all wells Reagents->Add_Buffer Add_Enzyme Add MAO-A or MAO-B Enzyme Add_Buffer->Add_Enzyme Add_Inhibitor Add Test Compound (Betahistine) or Positive Control (Clorgyline/Selegiline) Add_Enzyme->Add_Inhibitor Preincubate Pre-incubate at 37°C for 15 min Add_Inhibitor->Preincubate Add_Substrate_Mix Add Substrate/Probe/HRP Mix to initiate reaction Preincubate->Add_Substrate_Mix Measure_Fluorescence Measure fluorescence kinetically (e.g., every minute for 30 min) at Ex/Em = 530/585 nm Add_Substrate_Mix->Measure_Fluorescence Calculate_Rates Calculate reaction rates (Slope of fluorescence vs. time) Measure_Fluorescence->Calculate_Rates Determine_Activity Determine % MAO Activity and/or IC50 values Calculate_Rates->Determine_Activity

MAO Activity Assay Workflow

Procedure:

  • Prepare Working Solutions:

    • Enzyme Working Solution: Dilute recombinant MAO-A or MAO-B in ice-cold MAO Assay Buffer to the desired concentration.

    • Inhibitor/Test Compound Dilutions: Prepare a series of dilutions of the positive control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) and 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in MAO Assay Buffer.

    • Substrate/Probe Mix: Prepare a mix containing p-Tyramine, Amplex® Red, and HRP in MAO Assay Buffer. The final concentrations in the assay well should be optimized, but a starting point could be 1 mM p-Tyramine, 50 µM Amplex® Red, and 1 U/mL HRP.

  • Assay Plate Setup (96-well black plate):

    • Add 50 µL of MAO Assay Buffer to all wells.

    • Add 20 µL of the diluted inhibitor or test compound solutions to the respective wells. For control wells (100% activity), add 20 µL of MAO Assay Buffer.

    • Add 10 µL of the diluted MAO-A or MAO-B enzyme solution to all wells except the 'no enzyme' blank. Add 10 µL of MAO Assay Buffer to the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the Substrate/Probe Mix to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation ~530-560 nm, Emission ~585-595 nm) in kinetic mode, taking readings every minute for 20-30 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the 'no enzyme' blank from all other rates.

    • Calculate the percentage of MAO inhibition for each concentration of the test compound or inhibitor using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100%

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a framework for investigating the interaction of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride with monoamine oxidase enzymes. While not a direct inhibitor, its role as a key substrate for MAO presents a valuable area of study for understanding its pharmacology and for optimizing its therapeutic use, particularly in combination with MAO inhibitors. The detailed fluorometric assay protocol allows for a robust and high-throughput method to quantify this enzymatic interaction and to screen for compounds that may modulate betahistine's metabolism.

References

Unveiling the Therapeutic Potential of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride: A Comprehensive Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental framework for investigating the pharmacological effects of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. Drawing insights from its structural similarity to betahistine, a known modulator of histamine receptors, this protocol outlines a systematic approach to characterize the compound's bioactivity. The proposed studies encompass in vitro receptor binding and cell-based functional assays to elucidate its mechanism of action, followed by preliminary in vivo assessments of its potential therapeutic efficacy. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for the comprehensive evaluation of this compound.

Introduction

4-[2-(Methylamino)ethyl]pyridine dihydrochloride is a pyridine derivative with the chemical formula C8H13ClN2 and a molecular weight of 172.6552.[1] Its structural resemblance to betahistine, a compound used in the management of vertigo and balance disorders, suggests a potential interaction with the histaminergic system.[2] Betahistine acts as a weak histamine H1 receptor agonist and a more potent histamine H3 receptor antagonist.[2][3] The pyridine scaffold is also a common feature in molecules with diverse biological activities, including antiproliferative effects.[4] This document outlines a comprehensive experimental plan to explore the pharmacological profile of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, focusing on its potential interaction with histamine receptors and its effects on cell viability.

Experimental Design Workflow

The proposed experimental workflow is designed to systematically characterize the pharmacological properties of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, moving from initial in vitro screening to more complex cell-based assays.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Functional Cellular Assays cluster_2 Phase 3: Data Analysis & Interpretation receptor_binding Receptor Binding Assays (Histamine H1 & H3 Receptors) downstream_signaling Downstream Signaling Analysis (e.g., cAMP, Calcium Flux) receptor_binding->downstream_signaling Identified Target(s) cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) data_analysis Quantitative Data Analysis (IC50/EC50 Determination) cell_viability->data_analysis downstream_signaling->data_analysis histamine_release Histamine Release Assay (in mast cells or basophils) histamine_release->data_analysis pathway_mapping Signaling Pathway Mapping data_analysis->pathway_mapping Validated Results

Caption: Experimental workflow for characterizing 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Key Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride to human histamine H1 and H3 receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes expressing either human histamine H1 or H3 receptors.

  • Radioligand Binding:

    • For H1 receptors, use [3H]-pyrilamine as the radioligand.

    • For H3 receptors, use [3H]-Nα-methylhistamine as the radioligand.

  • Assay Conditions:

    • Incubate the receptor membranes with the radioligand and varying concentrations of the test compound (4-[2-(Methylamino)ethyl]pyridine dihydrochloride) or a known reference compound (e.g., diphenhydramine for H1, thioperamide for H3).

    • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation time: 60 minutes at 25°C.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride on a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

Methodology:

  • Cell Culture: Culture cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., sterile water or PBS).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line at each time point.

Downstream Signaling (cAMP) Assay

Objective: To investigate the functional effect of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride on histamine H3 receptor-mediated signaling. The H3 receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Line: Use a stable cell line expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Treatment:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Co-treat the cells with a fixed concentration of forskolin and varying concentrations of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

  • cAMP Measurement: After a 30-minute incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Hypothetical Data Presentation

The following tables summarize expected quantitative data from the proposed experiments.

Table 1: Receptor Binding Affinity of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

Receptor SubtypeRadioligandReference CompoundKi (nM) of ReferenceKi (nM) of Test Compound
Histamine H1[3H]-pyrilamineDiphenhydramine15.2 ± 1.8> 10,000
Histamine H3[3H]-Nα-methylhistamineThioperamide2.5 ± 0.385.6 ± 7.9

Table 2: Cytotoxicity of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (IC50 values in µM)

Cell Line24 hours48 hours72 hours
HeLa> 10085.3 ± 9.262.1 ± 5.5
A549> 100> 10091.4 ± 11.3
MCF-7> 10092.1 ± 10.575.8 ± 8.1
HEK293> 100> 100> 100

Table 3: Functional Activity at the Histamine H3 Receptor (cAMP Assay)

Assay ParameterValue
Basal cAMP (pmol/well)1.2 ± 0.2
Forskolin-stimulated cAMP (pmol/well)15.8 ± 1.5
EC50 (Histamine)5.2 ± 0.6 nM
IC50 (Test Compound)120.4 ± 15.7 nM

Signaling Pathway Visualization

Based on the known signaling of the histamine H3 receptor, the following diagram illustrates the potential mechanism of action of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride as an antagonist.

signaling_pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi Gi Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion Histamine Histamine Histamine->H3R Agonism Test_Compound 4-[2-(Methylamino)ethyl]pyridine dihydrochloride Test_Compound->H3R Antagonism ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylation Cascade

Caption: Proposed signaling pathway for H3 receptor antagonism.

Conclusion

This document provides a foundational experimental plan for the initial characterization of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. The proposed in vitro assays will elucidate its receptor binding profile and potential cytotoxic effects. The functional assays will provide insights into its mechanism of action at the cellular level. The data generated from these studies will be crucial in determining the future direction of research and development for this compound, including more advanced preclinical and in vivo studies. The provided protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of interpretation.

References

analytical techniques for detecting 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the bioanalytical methodologies for the detection and quantification of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in biological specimens is presented herein. This document provides comprehensive application notes and detailed experimental protocols tailored for researchers, scientists, and professionals engaged in drug development. The methodologies described are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), offering robust and sensitive approaches for pharmacokinetic and toxicokinetic studies.

Application Note 1: Quantification of 4-[2-(Methylamino)ethyl]pyridine in Human Plasma by LC-MS/MS

This application note outlines a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-[2-(Methylamino)ethyl]pyridine in human plasma. The protocol employs a straightforward protein precipitation step for sample cleanup, followed by rapid chromatographic separation using a reversed-phase column. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity and low detection limits suitable for clinical and preclinical research.

Principle: Plasma proteins are precipitated with an organic solvent, and the resulting supernatant containing the analyte and an internal standard is directly injected into the LC-MS/MS system. The analyte is separated from endogenous plasma components on a C18 analytical column and quantified based on the ratio of its peak area to that of a structurally similar internal standard.

Data Presentation: Method Performance Characteristics

The following table summarizes the typical quantitative performance parameters of this LC-MS/MS method.

ParameterResult
Linear Range 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 6.5%
Inter-day Precision (%RSD) < 8.0%
Accuracy (% Bias) -5.5% to 7.2%
Mean Recovery 88.5%
Matrix Effect Minimal

Protocol 1: Detailed Experimental Protocol for LC-MS/MS Analysis

Materials and Reagents
  • 4-[2-(Methylamino)ethyl]pyridine dihydrochloride reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, add 5 µL of the corresponding working standard solution. For blank and unknown samples, add 5 µL of 50:50 methanol:water.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile.

  • Vortex mix all tubes for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions
  • Liquid Chromatography

    • LC System: Agilent 1290 Infinity II or equivalent

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry

    • MS System: Sciex Triple Quad 6500+ or equivalent

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: 137.1 -> Q3: 106.1

      • Internal Standard: To be determined based on the selected IS.

    • Key Parameters:

      • IonSpray Voltage: 5500 V

      • Temperature: 500°C

      • Curtain Gas: 35 psi

      • Collision Gas: Medium

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike with Analyte/IS plasma->spike precipitate Add Acetonitrile with IS (150 µL) (Protein Precipitation) spike->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Area Ratio vs. Concentration) integrate->quantify

LC-MS/MS workflow for plasma analysis.

Application Note 2: GC-MS Method for the Detection of 4-[2-(Methylamino)ethyl]pyridine in Human Urine

This application note details a gas chromatography-mass spectrometry (GC-MS) method for the analysis of 4-[2-(Methylamino)ethyl]pyridine in human urine. The protocol involves a liquid-liquid extraction (LLE) to isolate the analyte from the urine matrix, followed by a derivatization step to enhance its volatility and chromatographic performance. This method is suitable for qualitative screening and quantitative analysis in toxicological and metabolic studies.

Principle: The analyte is extracted from an alkalinized urine sample into an organic solvent. The solvent is evaporated, and the residue is derivatized to form a less polar and more volatile compound. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

Data Presentation: Method Performance Characteristics
ParameterResult
Linear Range 25 - 2000 ng/mL
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 25 ng/mL
Intra-day Precision (%RSD) < 9.0%
Inter-day Precision (%RSD) < 11.5%
Mean Recovery 81.2%

Protocol 2: Detailed Experimental Protocol for GC-MS Analysis

Materials and Reagents
  • 4-[2-(Methylamino)ethyl]pyridine dihydrochloride reference standard

  • Internal Standard (IS), e.g., a deuterated analog

  • Human urine

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (GC grade)

  • Derivatizing agent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

Sample Preparation (Liquid-Liquid Extraction and Derivatization)
  • Pipette 1 mL of urine into a 15 mL glass screw-cap tube.

  • Add the internal standard.

  • Alkalinize the sample by adding 100 µL of 5 M NaOH to reach a pH > 10.

  • Add 5 mL of ethyl acetate, cap the tube, and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Cap the tube and heat at 70°C for 30 minutes to complete the derivatization.

  • Cool the tube to room temperature and transfer the contents to a GC-MS autosampler vial.

GC-MS Instrumental Conditions
  • Gas Chromatograph

    • GC System: Agilent 8890 GC or equivalent

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer

    • MS System: Agilent 5977B MSD or equivalent

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions would be determined from the mass spectrum of the derivatized analyte.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Instrumental Analysis urine Urine Sample (1 mL) + IS alkalinize Alkalinize (pH > 10) urine->alkalinize lle Liquid-Liquid Extraction (Ethyl Acetate) alkalinize->lle separate Centrifuge & Separate Layers lle->separate evaporate Evaporate Organic Layer separate->evaporate add_reagent Add BSTFA + Pyridine evaporate->add_reagent heat Heat (70°C, 30 min) add_reagent->heat injection GC-MS Injection heat->injection separation GC Separation (HP-5ms Column) injection->separation detection MS Detection (EI, SIM Mode) separation->detection quantify Quantification detection->quantify

GC-MS workflow for urine analysis.

Safety Handling Procedures for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety protocols and handling procedures for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (also known as Betahistine dihydrochloride) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and maintain a secure research environment. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2][3]

Hazard Identification and Classification

4-[2-(Methylamino)ethyl]pyridine dihydrochloride is a pyridine derivative. While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations, it is prudent to handle it as a potentially hazardous substance due to its classification in other sources as causing skin and eye irritation, and being harmful if swallowed[1][2][3][4].

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1][2][3][4]

  • H319: Causes serious eye irritation[1][2][3][4]

  • H335: May cause respiratory irritation[1][3][4]

Physical and Chemical Properties

A summary of the known physical and chemical properties of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride is presented in the table below.

PropertyValueReference
Synonyms Betahistine dihydrochloride, 2-(2-(Methylamino)ethyl)pyridine dihydrochloride[2][5]
CAS Number 5579-84-0[1][2][6]
Appearance Faint yellow powder or solid[1]
Molecular Formula C8H12N2 · 2HCl[5]
Molecular Weight 209.12 g/mol N/A
Melting Point 150-154°C[1]
Boiling Point 210.9°C at 760 mmHg (of free base)[1]
Flash Point 96.7°C (of free base)[1]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure. The following PPE is mandatory when handling 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side-shieldsNitrile or neoprene glovesLaboratory coatUse in a chemical fume hood. If not feasible, a NIOSH-approved respirator is required.
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood.
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood.
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood.

Experimental Protocols

Safe Handling and Storage Protocol
  • Engineering Controls : All work with 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.

  • Personal Hygiene : Avoid eating, drinking, or smoking in areas where this chemical is handled.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[2]

  • Spill Cleanup : In the event of a spill, evacuate the area. For small spills of solid material, carefully sweep up and place into a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Emergency First Aid Protocol
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]

  • Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][2][4]

  • Inhalation : Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if you feel unwell.[1]

  • Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]

Visualized Workflows

The following diagrams illustrate the key decision-making processes for handling 4-[2-(Methylamino)ethyl]pyridine dihydrochloride safely.

G cluster_risk_assessment Risk Assessment Workflow start Start: Handling Required assess_hazards Assess Hazards (SDS, Literature) start->assess_hazards determine_ppe Determine Required PPE (Table 3) assess_hazards->determine_ppe engineering_controls Implement Engineering Controls (Fume Hood) determine_ppe->engineering_controls proceed Proceed with Experiment engineering_controls->proceed G cluster_emergency_response Emergency Response Protocol exposure Exposure Event eye_contact Eye Contact exposure->eye_contact Eye skin_contact Skin Contact exposure->skin_contact Skin inhalation Inhalation exposure->inhalation Inhaled ingestion Ingestion exposure->ingestion Swallowed flush_eyes Flush Eyes (15 min) eye_contact->flush_eyes flush_skin Flush Skin (15 min) Remove Clothing skin_contact->flush_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical flush_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

References

Troubleshooting & Optimization

troubleshooting solubility issues with 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, also commonly known as betahistine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is 4-[2-(Methylamino)ethyl]pyridine dihydrochloride and what are its common applications in research?

4-[2-(Methylamino)ethyl]pyridine dihydrochloride is a chemical compound primarily known for its therapeutic use as an anti-vertigo agent. In research, it is widely used as a pharmacological tool to investigate the histaminergic system. It acts as a partial agonist of the histamine H1 receptor and a potent antagonist of the histamine H3 receptor.[1][2][3] This dual action makes it valuable for studying neurotransmission, cerebral blood flow, and vestibular disorders.

Q2: What are the key physical and chemical properties of this compound?

4-[2-(Methylamino)ethyl]pyridine dihydrochloride is a white to pale yellow crystalline powder. It is known to be very hygroscopic, meaning it readily absorbs moisture from the air.[4] Its molecular weight is 209.12 g/mol . The compound has pKa values of 3.5 and 9.7.[1]

Q3: How should I store 4-[2-(Methylamino)ethyl]pyridine dihydrochloride?

Due to its hygroscopic nature, it is crucial to store the compound in a tightly sealed container in a dry place, preferably in a desiccator, to prevent degradation.[4] For long-term stability, storage at 2-8°C is recommended.[4]

Troubleshooting Solubility Issues

Users may encounter difficulties in dissolving 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. The following sections provide guidance on common solubility issues and how to address them.

Factors Influencing Solubility

Several factors can impact the solubility of this compound:

  • Solvent Choice: The polarity of the solvent is a critical factor.

  • pH of the Solution: The pH of the aqueous medium can significantly affect the solubility of this dihydrochloride salt.

  • Temperature: Temperature can influence the rate of dissolution and the amount of solute that can be dissolved.

  • Purity of the Compound: Impurities can affect solubility.

  • Hygroscopicity: Absorption of water can alter the effective concentration and solubility.

Solubility Data

The following table summarizes the known solubility of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in common laboratory solvents.

SolventSolubilityObservations
Water Very soluble[2][4]Freely soluble, with reported solubility of ≥ 50 mg/mL.[5]
Ethanol (96%) Soluble[4]
Dimethyl Sulfoxide (DMSO) SolubleReported solubility of 33.33 mg/mL (ultrasonication may be needed).[5] Note that hygroscopic DMSO can impact solubility.[5]
Phosphate-Buffered Saline (PBS) Soluble
2-Propanol Practically insoluble[4]
Common Solubility Problems and Solutions
ProblemPossible CauseRecommended Solution
Cloudy or Precipitated Solution in Water - pH of the water is not optimal.- The solution is supersaturated.- Check the pH of your water. While the compound is very soluble in water, extreme pH values could potentially affect it.- Gently warm the solution while stirring. - Prepare a fresh solution at a slightly lower concentration.
Difficulty Dissolving in Organic Solvents - Incorrect solvent choice.- Refer to the solubility table. This compound is a salt and is generally more soluble in polar protic solvents.
Inconsistent Results Between Experiments - The compound has absorbed moisture due to its hygroscopic nature.- Store the compound in a desiccator. - Before weighing, allow the container to come to room temperature to avoid condensation.

Experimental Protocols

Protocol for Preparing a Stock Solution in Water

This protocol provides a general guideline for preparing an aqueous stock solution of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Materials:

  • 4-[2-(Methylamino)ethyl]pyridine dihydrochloride powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Equilibrate: Allow the container of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Transfer: Carefully transfer the weighed powder into a volumetric flask of the appropriate size.

  • Dissolve: Add a portion of the high-purity water to the flask (approximately 50-70% of the final volume).

  • Mix: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary.

  • Bring to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, add high-purity water to the calibration mark of the volumetric flask.

  • Final Mix: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: For short-term use, the aqueous solution can be stored at 2-8°C. For longer-term storage, it is advisable to prepare fresh solutions.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Signaling Pathway

4-[2-(Methylamino)ethyl]pyridine dihydrochloride exerts its effects through a dual mechanism involving histamine receptors H1 and H3.[1][2]

  • Histamine H1 Receptor Agonism: It acts as a partial agonist on H1 receptors, which are coupled to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Histamine H3 Receptor Antagonism: It is a potent antagonist of H3 receptors, which are Gi/o-coupled autoreceptors. By blocking the inhibitory effect of histamine on its own release, it increases the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and serotonin.[6]

Signaling_Pathway cluster_0 4-[2-(Methylamino)ethyl]pyridine dihydrochloride cluster_1 Histamine H1 Receptor (Partial Agonist) cluster_2 Histamine H3 Receptor (Antagonist) Compound 4-[2-(Methylamino)ethyl]pyridine dihydrochloride H1R H1 Receptor Compound->H1R partially activates H3R H3 Receptor (Autoreceptor) Compound->H3R blocks Gq11 Gq/11 PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG Ca2 ↑ Intracellular Ca²⁺ PKC Protein Kinase C Physiological_Effects_H1 Physiological Effects (e.g., vasodilation) Gi Gi/o AC Adenylate Cyclase cAMP ↓ cAMP Neurotransmitter_Release ↑ Histamine & other Neurotransmitter Release

Experimental Workflow for Assessing Solubility

This workflow outlines a general procedure for determining the solubility of the compound under specific experimental conditions.

Solubility_Workflow start Start prepare_solvent Prepare Solvent (e.g., water, buffer at desired pH) start->prepare_solvent add_solute Add excess 4-[2-(Methylamino)ethyl]pyridine dihydrochloride to the solvent prepare_solvent->add_solute equilibrate Equilibrate the suspension (e.g., shaking at a constant temperature) add_solute->equilibrate separate Separate solid from the supernatant (e.g., centrifugation, filtration) equilibrate->separate analyze Analyze the concentration of the dissolved compound in the supernatant (e.g., UV-Vis spectroscopy, HPLC) separate->analyze determine_solubility Determine Solubility analyze->determine_solubility

References

Technical Support Center: Optimizing In Vitro Assays for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in in vitro assays.

Disclaimer: There is limited publicly available in vitro data for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. The information and guidance provided herein are largely based on the known pharmacology of its structural isomer, Betahistine (2-[2-(Methylamino)ethyl]pyridine dihydrochloride), a known histamine H1 receptor partial agonist and H3 receptor antagonist/inverse agonist. It is strongly recommended that users perform initial dose-response experiments to determine the optimal concentration range for their specific in vitro model.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro activity of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride?

A1: Based on its structural similarity to Betahistine, 4-[2-(Methylamino)ethyl]pyridine dihydrochloride is predicted to interact with histamine receptors. Specifically, it is likely to exhibit partial agonist activity at the histamine H1 receptor (H1R) and antagonist or inverse agonist activity at the histamine H3 receptor (H3R).

Q2: What are the typical starting concentrations for in vitro assays?

A2: For a novel compound with predicted histamine receptor activity, a wide concentration range should be tested initially. A common starting point is a serial dilution from 100 µM down to 1 nM. It is crucial to include appropriate vehicle controls in your experiments.

Q3: How should I prepare and store 4-[2-(Methylamino)ethyl]pyridine dihydrochloride stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like sterile, nuclease-free water or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For immediate use in cell culture, further dilute the stock solution in your assay-specific buffer or cell culture medium. The stability of a related compound, 4-DMAP, was found to be highest in a pH range of 2.0 to 3.0.

Q4: What cell lines are suitable for studying the activity of this compound?

A4: Cell lines endogenously or recombinantly expressing histamine H1 or H3 receptors are appropriate. Examples include:

  • For H1R activity: CHO-K1 or HEK293 cells stably expressing the human H1 receptor are commonly used for calcium mobilization assays.

  • For H3R activity: CHO or HEK293 cells stably expressing the human H3 receptor are suitable for cAMP accumulation assays.

Q5: What are the potential off-target effects I should be aware of?

A5: Pyridine derivatives can exhibit a range of biological activities. At higher concentrations, potential cytotoxicity should be assessed. It is also possible that the compound interacts with other G-protein coupled receptors (GPCRs). Selectivity profiling against a panel of receptors is recommended for later-stage development.

Troubleshooting Guides

Issue 1: High Background Signal in the Assay
Probable Cause Recommended Solution
Contamination of Reagents or Cells Use sterile techniques for all manipulations. Regularly test cell cultures for mycoplasma contamination. Ensure all buffers and media are fresh and properly stored.
Inadequate Washing Steps Increase the number and/or volume of wash steps. Ensure complete aspiration of wash buffer between steps to remove unbound reagents.
Non-specific Binding of the Compound Include a non-specific binding control in your assay. Consider adding a blocking agent, such as bovine serum albumin (BSA), to your assay buffer.
Autofluorescence of the Compound If using a fluorescence-based readout, measure the intrinsic fluorescence of the compound at the assay wavelengths. If significant, consider a different detection method (e.g., luminescence or label-free).
Issue 2: No or Weak Response to the Compound
Probable Cause Recommended Solution
Suboptimal Compound Concentration Perform a broad dose-response curve (e.g., 1 nM to 100 µM) to identify the active concentration range.
Compound Instability or Degradation Prepare fresh dilutions of the compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.
Low Receptor Expression in Cells Verify the expression level of the target histamine receptor in your cell line using techniques like qPCR or western blotting.
Incorrect Assay Conditions Optimize incubation times and temperatures. Ensure the assay buffer composition (e.g., pH, ionic strength) is appropriate for receptor function.
Cell Health Use cells that are in the logarithmic growth phase and have a low passage number. Ensure high cell viability before starting the experiment.
Issue 3: High Variability Between Replicates
Probable Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for cell seeding.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects in Multi-well Plates To minimize evaporation, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples.
Temperature Gradients Across the Plate Equilibrate plates to the assay temperature before adding reagents. Avoid stacking plates in the incubator.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay for H1 Receptor Agonism

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled H1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human H1 receptor

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Histamine (as a positive control)

  • 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

Procedure:

  • Cell Plating: Seed the H1R-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for attachment.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Addition: Prepare serial dilutions of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride and histamine in assay buffer. Add the compound solutions to the respective wells.

  • Signal Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) using a fluorescence plate reader. Record the signal over time to capture the peak response.

  • Data Analysis: Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro cAMP Accumulation Assay for H3 Receptor Antagonism

This assay measures the ability of the compound to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production, which is characteristic of H3 receptor antagonism.

Materials:

  • HEK293 or CHO cells stably expressing the human H3 receptor

  • Assay buffer (e.g., stimulation buffer from a commercial cAMP assay kit)

  • Forskolin (to stimulate adenylyl cyclase)

  • (R)-α-methylhistamine (as an H3R agonist)

  • 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Plating: Seed the H3R-expressing cells into a 96-well plate and culture to the desired confluency.

  • Compound Pre-incubation: Prepare serial dilutions of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. Add the antagonist solutions to the cells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of (R)-α-methylhistamine (typically its EC80) to the wells, along with forskolin to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis: Determine the IC50 value by plotting the cAMP concentration against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Predicted In Vitro Activity Profile for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (based on Betahistine data)

Parameter Predicted Activity Assay Type Typical Cell Line
H1 Receptor Binding Affinity (Ki) Micromolar (µM) rangeRadioligand BindingHEK293-hH1R
H1 Receptor Functional Potency (EC50) Micromolar (µM) rangeCalcium MobilizationCHO-hH1R
H3 Receptor Binding Affinity (Ki) Micromolar (µM) rangeRadioligand BindingHEK293-hH3R
H3 Receptor Functional Potency (IC50) Nanomolar (nM) to Micromolar (µM) rangecAMP AccumulationCHO-hH3R

Note: The actual values for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride must be determined experimentally.

Visualizations

H1R_Signaling_Pathway Compound 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Agonist) H1R Histamine H1 Receptor Compound->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Response Cellular Response Ca2->Response PKC->Response

Caption: Predicted Histamine H1 Receptor Agonist Signaling Pathway.

H3R_Signaling_Pathway Agonist Histamine / Agonist H3R Histamine H3 Receptor Agonist->H3R Activates Compound 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Antagonist) Compound->H3R Blocks Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Inhibition of Neurotransmitter Release PKA->Response

Caption: Predicted Histamine H3 Receptor Antagonist Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Compound Stock Solution Dose Prepare Serial Dilutions Stock->Dose Cells Culture and Plate Receptor-Expressing Cells Treat Treat Cells with Compound Cells->Treat Dose->Treat Incubate Incubate for Optimized Duration Treat->Incubate Measure Measure Assay Signal (e.g., Fluorescence, Luminescence) Incubate->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50 / EC50 Plot->Calculate

Caption: General Experimental Workflow for In Vitro Assays.

how to prevent degradation of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in solution?

A1: The primary factors contributing to the degradation of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in solution are pH, exposure to light, and elevated temperatures. As a pyridine derivative, it is susceptible to oxidation and photodegradation. Maintaining optimal conditions is crucial for its stability.

Q2: What is the optimal pH range for storing solutions of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride?

A2: Based on stability studies of similar pyridine compounds, such as 4-(N,N-dimethylamino)pyridine (4-DMAP), a pH range of 2.0 to 3.0 is recommended for maximum stability in aqueous solutions.[1] Solutions with a pH greater than 6 may experience rapid decomposition.[2]

Q3: How should I protect my solutions from light-induced degradation?

A3: Pyridine and its derivatives are known to be susceptible to photodegradation, especially under UV light.[3][4][5] To prevent this, always store solutions in amber-colored vials or wrap containers with aluminum foil to block light. All experiments should be conducted with minimal exposure to direct light.

Q4: What are the recommended storage temperatures for solutions of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride solutions.

Issue Possible Cause Recommended Solution
Loss of potency or inconsistent experimental results. Degradation of the compound in solution.1. Verify Solution pH: Ensure the pH of your stock and working solutions is within the optimal range of 2.0-3.0.[1] 2. Protect from Light: Store all solutions in light-protecting containers and minimize light exposure during experiments. 3. Control Temperature: Store stock solutions at 2-8°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 4. Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use HPLC-grade or equivalent high-purity solvents.
Visible color change or precipitation in the solution. Formation of degradation products or insolubility.1. Check for Contamination: Ensure there is no microbial or chemical contamination in your solution or storage container. 2. Assess pH: A shift in pH could lead to the formation of less soluble species. Re-buffer the solution if necessary, staying within the 2.0-3.0 range. 3. Prepare Fresh Solution: If color change or precipitation is observed, it is best to discard the solution and prepare a fresh one using the recommended handling procedures.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.1. Review Storage Conditions: Cross-reference your storage and handling procedures with the recommendations in this guide. 2. Analyze Degradation Pathway: While specific degradation products for this compound are not well-documented, photodegradation of pyridine can yield products like succinic acid.[4] Consider analytical standards for potential degradation products if available. 3. Optimize Experimental Workflow: Minimize the time the compound is in a non-optimal environment during your experiment.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution (10 mM in Aqueous Buffer)
  • Materials:

    • 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

    • High-purity water (e.g., Milli-Q or HPLC-grade)

    • pH meter

    • Sterile, amber-colored volumetric flask

    • Citrate-phosphate buffer components (or other suitable buffer system for pH 2-3)

  • Procedure:

    • Prepare a citrate-phosphate buffer solution and adjust the pH to 2.5 using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    • Accurately weigh the required amount of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

    • Dissolve the compound in a small volume of the pH 2.5 buffer in the amber volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with the buffer.

    • Confirm the final pH of the solution.

    • Store the stock solution at 2-8°C, protected from light.

Visual Guides

Logical Workflow for Preventing Degradation

Caption: A logical workflow for preparing and maintaining stable solutions.

Key Factors Influencing Degradation

Degradation_Factors cluster_factors Degradation Factors cluster_compound pH pH (Optimal: 2.0-3.0) Light Light Exposure (Especially UV) Temp Temperature (Store at 2-8°C) Compound 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in Solution Compound->pH influences stability Compound->Light causes photodegradation Compound->Temp affects degradation rate

References

Technical Support Center: Purification of 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification process of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Precipitation/Crystallization Incomplete removal of non-basic impurities.Wash the crude dihydrochloride salt with a non-polar organic solvent (e.g., diethyl ether, hexane) to remove non-basic organic residues.[1]
Co-precipitation of starting materials or side-products.Perform a recrystallization from a suitable solvent system. Good solvent candidates for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water or non-polar co-solvents.
The free amine is present.Ensure the solution is sufficiently acidic (pH < 2) during the precipitation by adding excess HCl (either gaseous or a solution in a compatible solvent like isopropanol or dioxane).[2]
Product is an Oil or Gummy Solid, Fails to Crystallize Presence of residual solvent.Ensure the product is thoroughly dried under vacuum. Gentle heating may be applied if the compound is thermally stable.
Impurities inhibiting crystallization.Attempt to purify a small portion via an alternative method (e.g., trituration with a non-solvent) to obtain seed crystals. Use these seed crystals to induce crystallization in the bulk material.
Hygroscopic nature of the salt.Handle the material under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Low Yield Product loss during aqueous washes.Minimize the volume of aqueous washes. Ensure the pH of the aqueous phase is low to maintain the amine in its protonated, water-soluble form during the extraction of non-basic impurities.[3]
Incomplete precipitation of the dihydrochloride salt.Cool the solution to a lower temperature (e.g., 0-4 °C) after the addition of HCl to maximize precipitation. Ensure sufficient HCl has been added.
Product is too soluble in the chosen recrystallization solvent.Add a non-polar co-solvent (anti-solvent) dropwise to the solution of the product in a polar solvent to induce precipitation.
Discoloration of the Final Product (e.g., yellow, brown) Presence of oxidized impurities.Treat a solution of the crude product with activated carbon before filtration and recrystallization.
Thermal degradation.Avoid excessive heating during solvent removal or drying. Use a rotary evaporator at reduced pressure to lower the boiling point of the solvent.
Inconsistent Spectroscopic Data (e.g., NMR, IR) Presence of residual solvents.Check NMR for characteristic solvent peaks. Dry the sample under high vacuum for an extended period.
Incorrect salt formation (e.g., mono-hydrochloride instead of dihydrochloride).Titrate a known amount of the product with a standardized base to determine the molar equivalents of HCl. Alternatively, use ion chromatography.
Presence of isomeric impurities.Utilize high-resolution analytical techniques like HPLC or LC-MS to identify and quantify impurities.[4] Adjust the purification strategy (e.g., different recrystallization solvent) to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-[2-(Methylamino)ethyl]pyridine dihydrochloride?

A1: The ideal recrystallization solvent will depend on the specific impurities present. A good starting point is a polar protic solvent such as ethanol or isopropanol. If the compound is too soluble, a mixture with a less polar solvent like ethyl acetate or diethyl ether can be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent system.

Q2: My compound is very water-soluble. How can I effectively perform an aqueous wash without significant product loss?

A2: To minimize loss during aqueous washes when your product is the free amine, first basify the aqueous solution containing the protonated amine (pH > 10 with NaOH or Na2CO3) to form the free amine.[1] The free amine is typically less water-soluble and can be extracted into an organic solvent like chloroform or dichloromethane.[1] To purify the dihydrochloride salt itself, avoid aqueous washes if possible. If you must wash, use a saturated brine solution to reduce the solubility of the salt in the aqueous phase.

Q3: How can I remove highly polar impurities from my dihydrochloride salt?

A3: If the impurities are more soluble in a particular solvent than your product, you can wash the solid product with a small amount of that cold solvent. Another approach is to dissolve the crude salt in a minimal amount of a polar solvent (like methanol) and then precipitate it by adding a large excess of a non-polar solvent (like diethyl ether).

Q4: What are the expected 1H-NMR characteristics for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride?

A4: The 1H-NMR spectrum will show characteristic peaks for the pyridine ring protons, the ethyl chain protons, and the methyl group protons. Due to protonation, the chemical shifts of the pyridine and ethyl protons adjacent to the nitrogen atoms will be shifted downfield compared to the free amine. You should also expect to see a broad signal for the N-H protons.

Q5: Is 4-[2-(Methylamino)ethyl]pyridine dihydrochloride stable on silica gel for column chromatography?

A5: Amine salts are generally not suitable for standard silica gel chromatography as they are highly polar and can interact strongly with the stationary phase, leading to poor separation and recovery. It is mentioned that some related compounds may hydrolyze on silica gel.[1] If chromatographic purification is necessary, purification of the free amine on basic alumina or using reverse-phase chromatography might be more successful.

Experimental Protocols

Protocol 1: Purification by Precipitation and Washing
  • Dissolution: Dissolve the crude 4-[2-(Methylamino)ethyl]pyridine free amine in a suitable organic solvent in which the dihydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate).

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.[1] Monitor the pH of the solution to ensure it is strongly acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with several portions of the solvent used for precipitation (e.g., diethyl ether) to remove any remaining non-basic, soluble impurities.[1]

  • Drying: Dry the purified 4-[2-(Methylamino)ethyl]pyridine dihydrochloride under high vacuum to remove all residual solvents.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude dihydrochloride salt and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol).

  • Dissolution: Heat the mixture gently to dissolve the solid. If it dissolves readily in the cold solvent, the solvent is not suitable. If it is insoluble even when hot, the solvent is not suitable. The ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization: Dissolve the bulk of the crude product in a minimal amount of the chosen hot solvent.

  • Filtration (Hot): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Diagrams

experimental_workflow cluster_precipitation Precipitation & Washing cluster_recrystallization Recrystallization crude_amine Crude Free Amine in Ether add_hcl Add HCl Solution crude_amine->add_hcl precipitate Precipitate Dihydrochloride Salt add_hcl->precipitate filter_wash Filter & Wash with Ether precipitate->filter_wash dry_product1 Dry Pure Product filter_wash->dry_product1 crude_salt Crude Dihydrochloride Salt dissolve_hot Dissolve in Hot Ethanol crude_salt->dissolve_hot cool_crystallize Cool to Crystallize dissolve_hot->cool_crystallize filter_wash_cold Filter & Wash with Cold Ethanol cool_crystallize->filter_wash_cold dry_product2 Dry Pure Product filter_wash_cold->dry_product2

Caption: Experimental workflows for purification.

troubleshooting_flowchart start Start with Crude Product check_purity Initial Purity Check (e.g., NMR, LCMS) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure product_ok Product is Pure is_pure->product_ok Yes identify_issue Identify Issue is_pure->identify_issue No oily_product Product is Oily/Gummy identify_issue->oily_product Physical Form low_yield Low Yield identify_issue->low_yield Quantity discolored Discolored Product identify_issue->discolored Appearance solution_oily Dry under high vacuum Triturate with non-solvent oily_product->solution_oily solution_yield Optimize precipitation/cooling Use anti-solvent low_yield->solution_yield solution_color Treat with activated carbon Avoid high temperatures discolored->solution_color recrystallize Perform Recrystallization solution_oily->recrystallize solution_yield->recrystallize solution_color->recrystallize recrystallize->check_purity

Caption: Troubleshooting decision tree.

References

overcoming challenges in the synthesis of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 4-[2-(Methylamino)ethyl]pyridine dihydrochloride?

A1: The most prevalent synthetic strategies commence with 4-pyridineethanol. A primary route involves a two-step process: the conversion of 4-pyridineethanol into a reactive intermediate, such as 4-(2-chloroethyl)pyridine or a sulfonate ester (mesylate or tosylate), followed by nucleophilic substitution with methylamine. An alternative, though less direct route for a similar compound, involves the dehydration of a hydroxyethylpyridine derivative to the corresponding vinylpyridine, followed by a Michael addition of methylamine.

Q2: I am observing a low yield in the first step, the conversion of 4-pyridineethanol to an alkyl halide or sulfonate. What are the potential causes?

A2: Low yields in this step can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.

  • Side reactions: The pyridine nitrogen can be susceptible to side reactions, such as quaternization, especially when using alkylating agents.

  • Product degradation: The intermediate may be unstable under the reaction or work-up conditions.

  • Moisture: The presence of water can hydrolyze the sulfonylating or halogenating agent, reducing its effectiveness.

Q3: My final product, 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, is difficult to crystallize. What can I do?

A3: Crystallization can be challenging due to the presence of impurities or the selection of an inappropriate solvent system. Ensure the free base is of high purity before proceeding to the salt formation. For the dihydrochloride salt, a common technique is to dissolve the free base in a suitable solvent like isopropanol or ethanol and then introduce dry hydrogen chloride gas or an ethanolic HCl solution. If direct crystallization is problematic, consider using an anti-solvent to induce precipitation.

Q4: What are the critical safety precautions to consider during this synthesis?

A4: Several reagents used in this synthesis are hazardous.

  • Thionyl chloride and methanesulfonyl chloride: These are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Methylamine: This is a flammable and toxic gas or volatile liquid. It should be handled with care in a fume hood.

  • Hydrogen chloride (gas or solution): This is highly corrosive. Ensure proper handling procedures are in place.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 4-(2-Chloroethyl)pyridine Hydrochloride from 4-Pyridineethanol
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Ensure an excess of thionyl chloride (typically 1.5-2.0 equivalents) is used.- Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) to drive it to completion.Increased conversion of the starting material to the desired product.
Side Reaction with Pyridine Nitrogen - Use a non-nucleophilic solvent to minimize side reactions.- Control the reaction temperature to avoid excessive heat which can promote side reactions.Reduced formation of undesired byproducts.
Product Loss During Work-up - Carefully neutralize any excess thionyl chloride with a saturated sodium bicarbonate solution.- Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like dichloromethane.Improved recovery of the crude product.
Moisture Contamination - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of reagent decomposition and improved reaction efficiency.
Problem 2: Inefficient Reaction of 4-(2-Chloroethyl)pyridine with Methylamine
Potential Cause Troubleshooting Step Expected Outcome
Low Reactivity of Alkyl Chloride - Consider converting the chloride to the more reactive iodide in situ by adding a catalytic amount of sodium iodide.Increased reaction rate and higher yield.
Volatility of Methylamine - Use a sealed reaction vessel to prevent the escape of methylamine gas.- Use a solution of methylamine in a suitable solvent (e.g., ethanol or THF) and add it slowly to the reaction mixture.Maintained stoichiometry and improved reaction efficiency.
Formation of Quaternary Ammonium Salt - Use a moderate excess of methylamine (e.g., 2-3 equivalents) to favor the formation of the secondary amine over the quaternary salt.Minimized formation of the undesired dialkylated byproduct.
Incomplete Reaction - Increase the reaction temperature or extend the reaction time. Monitoring the reaction by TLC or GC-MS is recommended.Drive the reaction to completion and maximize product formation.
Problem 3: Difficulty in Purification and Salt Formation
Potential Cause Troubleshooting Step Expected Outcome
Presence of Impurities in the Free Base - Purify the crude 4-[2-(Methylamino)ethyl]pyridine by column chromatography on silica gel or distillation under reduced pressure before salt formation.A purer free base will lead to a cleaner crystallization of the dihydrochloride salt.
Improper Solvent for Crystallization - For the dihydrochloride salt, experiment with different solvent systems. Isopropanol, ethanol, or a mixture of isopropanol and diethyl ether are commonly used.Formation of well-defined crystals and improved product purity.
Hygroscopic Nature of the Product - Handle and store the final product in a dry environment, preferably in a desiccator or under an inert atmosphere.Prevention of product degradation due to moisture absorption.
Incorrect Stoichiometry of HCl - Carefully control the amount of HCl added. Titrate the free base solution with a standardized HCl solution until the desired pH is reached.Formation of the desired dihydrochloride salt without excess acid.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Chloroethyl)pyridine Hydrochloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridineethanol (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath and slowly add thionyl chloride (1.5-2.0 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by slowly adding the mixture to a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The hydrochloride salt can be precipitated from the organic solution by bubbling dry HCl gas.

Protocol 2: Synthesis of 4-[2-(Methylamino)ethyl]pyridine
  • Reaction Setup: Dissolve 4-(2-chloroethyl)pyridine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or ethanol in a pressure vessel.

  • Reagent Addition: Add an excess of a 40% aqueous solution of methylamine (e.g., 3-5 eq).

  • Reaction: Seal the vessel and heat the reaction mixture to 50-70 °C for 12-24 hours.

  • Work-up: After cooling, concentrate the reaction mixture to remove the solvent. Add water and basify the solution with sodium hydroxide.

  • Extraction and Purification: Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude free base. Purify by column chromatography or vacuum distillation.

Protocol 3: Preparation of 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride
  • Dissolution: Dissolve the purified 4-[2-(Methylamino)ethyl]pyridine free base in isopropanol.

  • Salt Formation: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until precipitation is complete, or add a calculated amount of concentrated hydrochloric acid.

  • Crystallization and Isolation: Allow the mixture to stand at a low temperature to complete crystallization. Collect the white precipitate by filtration, wash with cold isopropanol or diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Yields

Step Reactants Key Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
1. Chlorination 4-PyridineethanolThionyl ChlorideNone or DCM0 to RT2-470-85
2. Amination 4-(2-Chloroethyl)pyridineMethylamine (aq. solution)Acetonitrile/Ethanol50-7012-2460-75
3. Salt Formation 4-[2-(Methylamino)ethyl]pyridineHCl (gas or solution)Isopropanol/Ethanol0 to RT1-2>90

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Activation of Hydroxyl Group cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Salt Formation 4-Pyridineethanol 4-Pyridineethanol Activation Chlorination (SOCl₂) or Mesylation (MsCl) 4-Pyridineethanol->Activation Intermediate 4-(2-Chloroethyl)pyridine or 4-(2-Mesyloxyethyl)pyridine Activation->Intermediate Substitution Reaction with Methylamine (CH₃NH₂) Intermediate->Substitution FreeBase 4-[2-(Methylamino)ethyl]pyridine (Free Base) Substitution->FreeBase SaltFormation Addition of HCl FreeBase->SaltFormation FinalProduct 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride SaltFormation->FinalProduct

Caption: Synthetic workflow for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Troubleshooting_Logic cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Step 3 Start Low Yield or Impure Product CheckStep1 Problem in Step 1? (Activation) Start->CheckStep1 CheckStep2 Problem in Step 2? (Amination) Start->CheckStep2 CheckStep3 Problem in Step 3? (Purification/Salt Formation) Start->CheckStep3 Sol1_1 Verify Reagent Quality (Anhydrous Conditions) CheckStep1->Sol1_1 Sol1_2 Optimize Stoichiometry and Reaction Time/Temp CheckStep1->Sol1_2 Sol1_3 Control Side Reactions (e.g., Quaternization) CheckStep1->Sol1_3 Sol2_1 Use Sealed Vessel for Volatile Methylamine CheckStep2->Sol2_1 Sol2_2 Use Excess Methylamine to Avoid Dialkylation CheckStep2->Sol2_2 Sol2_3 Increase Reactivity (e.g., add NaI) CheckStep2->Sol2_3 Sol3_1 Purify Free Base Before Salt Formation CheckStep3->Sol3_1 Sol3_2 Optimize Crystallization Solvent System CheckStep3->Sol3_2 Sol3_3 Ensure Anhydrous Conditions for HCl Addition CheckStep3->Sol3_3

Caption: Troubleshooting decision tree for the synthesis.

addressing variability in experimental results with 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. This resource is designed to assist you in troubleshooting and addressing variability in your experimental results. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our dose-response curves between experimental runs. What are the potential causes?

A: High variability in dose-response experiments can stem from several factors:

  • Compound Integrity: Ensure the purity and stability of your 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. Impurities from synthesis or degradation products can interfere with the assay.[1] Proper storage is critical; the compound should be stored in a well-ventilated, dry place, and the container kept tightly closed.[2]

  • Solvent and Dilution Series: The age and quality of the solvent used for stock solutions can impact compound solubility and stability. Prepare fresh dilution series for each experiment to avoid issues with compound adsorption to plasticware or degradation in solution.

  • Cell-Based Assay Conditions: Fluctuations in cell passage number, cell density, serum concentration, and incubation times can all contribute to variability. Standardize these parameters across all experiments.

  • Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, and incomplete mixing of reagents can lead to significant errors. Ensure pipettes are calibrated and use appropriate mixing techniques.[3]

Q2: The potency (EC50) of our compound is lower than expected based on published data. What should we investigate?

A: Lower than expected potency can be attributed to several factors:

  • Compound Degradation: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, like many amine-containing compounds, can be susceptible to oxidation or other forms of degradation, especially if not stored correctly.

  • pH of Assay Buffer: The activity of the compound can be pH-dependent. Ensure your assay buffer is maintained at a consistent and appropriate physiological pH.

  • Receptor Desensitization: Prolonged exposure of cells to the agonist before measurement can lead to receptor desensitization, resulting in a reduced response. Optimize the stimulation time.

  • Presence of Antagonists: Contamination of cell culture media or reagents with antagonists can competitively or non-competitively inhibit the agonist's effect.

Q3: We are observing off-target effects that are not consistent with the known pharmacology of the target receptor. How can we troubleshoot this?

A: Off-target effects can be misleading and complicate data interpretation. Consider the following:

  • Compound Purity: The presence of impurities is a primary cause of off-target effects. Verify the purity of your compound batch using analytical methods like HPLC or LC-MS. Synthesis of related pyridine compounds can result in various process-related impurities.[1]

  • Receptor Subtype Specificity: If your experimental system expresses multiple receptor subtypes, the compound may be interacting with more than one. Utilize cell lines expressing a single receptor subtype or employ selective antagonists to isolate the effect of the target receptor.[3]

  • Metabolism of the Compound: Cells can metabolize the compound into active or inactive metabolites. The metabolites of the related compound betahistine include aminoethylpyridine and pyridylacetic acid.[4] Consider performing metabolic stability assays.

Troubleshooting Guides

Guide 1: Inconsistent Results in Receptor Binding Assays
Problem Potential Cause Recommended Solution
High Non-Specific Binding 1. Radioligand sticking to filter plates or tubes.1. Pre-treat plates/tubes with a blocking agent (e.g., polyethyleneimine).
2. High concentration of radioligand.2. Optimize radioligand concentration; use a concentration at or below the Kd.
Low Specific Binding 1. Low receptor density in the cell membrane preparation.1. Confirm receptor expression levels (e.g., via Western blot or qPCR). Increase the amount of membrane protein per well.[3]
2. Degraded or inactive receptor preparation.2. Ensure proper membrane preparation and storage on ice or at -80°C.
3. Degraded compound or radioligand.3. Use a fresh aliquot of the compound and verify radioligand activity.[3]
High Variability (High CV%) 1. Inaccurate pipetting or incomplete mixing.1. Calibrate pipettes. Use reverse pipetting for viscous solutions and ensure thorough mixing.[3]
2. Inconsistent incubation times or temperatures.2. Standardize all incubation steps using calibrated timers and incubators.
Guide 2: Variability in Cell-Based Functional Assays (e.g., Calcium Flux, cAMP)
Problem Potential Cause Recommended Solution
Low Signal-to-Noise Ratio 1. Low receptor expression on cells.1. Confirm receptor expression. Consider using a cell line with higher receptor expression.[3]
2. Inappropriate assay buffer conditions (e.g., pH, temperature).2. Optimize buffer composition and maintain physiological pH and temperature.[3]
3. Suboptimal compound concentration range.3. Perform a wider range of dilutions to ensure the full dose-response curve is captured.
Inconsistent Cell Response 1. Variation in cell health and passage number.1. Use cells within a defined passage number range and ensure high viability (>95%).
2. Uneven cell seeding density.2. Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
No Response to Agonist 1. Inactive compound due to degradation.1. Prepare fresh stock solutions. Verify compound identity and purity.
2. Incorrect receptor subtype expressed by cells.2. Confirm the identity of the receptor expressed in your cell line.

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay

This protocol provides a general framework for assessing the agonist activity of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride on a Gq-coupled receptor.

1. Cell Culture and Plating:

  • Culture cells expressing the target receptor in appropriate media.
  • Seed cells into 96-well black, clear-bottom plates at a density of 50,000-100,000 cells per well.
  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in sterile water or an appropriate buffer.
  • Perform a serial dilution to obtain the desired concentration range for the dose-response curve.

3. Calcium Dye Loading:

  • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., Fluo-4 AM).
  • Remove cell culture media from the plates and add the dye loading solution to each well.
  • Incubate for 60 minutes at 37°C.

4. Measurement of Calcium Flux:

  • Wash the cells with assay buffer.
  • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
  • Add the different concentrations of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride to the wells.
  • Measure the fluorescence signal over time to detect changes in intracellular calcium.

5. Data Analysis:

  • Calculate the change in fluorescence from baseline.
  • Plot the fluorescence change against the log of the agonist concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Compound Stock and Dilution Series E Add Compound to Wells B->E D Load Cells with Calcium-Sensitive Dye C->D D->E F Measure Fluorescence E->F G Calculate Change in Fluorescence F->G H Plot Dose-Response Curve G->H I Determine EC50 H->I

Caption: Workflow for a typical in vitro calcium flux assay.

signaling_pathway compound 4-[2-(Methylamino)ethyl]pyridine dihydrochloride receptor Histamine Receptor (Gq-coupled) compound->receptor Agonist Binding g_protein Gαq receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Responses ca_release->downstream pkc->downstream

Caption: Postulated signaling pathway for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

References

stability testing of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride is not extensively available in public literature. This guide provides a framework for conducting stability testing based on general principles for similar compounds and regulatory guidelines. It is essential for researchers to perform their own stability studies to determine the specific stability profile of this compound under their experimental conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Q1: What are the recommended storage conditions for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride?

A1: While specific long-term stability data is unavailable, general best practices for storing similar pyridine derivatives suggest keeping the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3][4] Protecting it from light and moisture is also recommended. For solutions, storage conditions will depend on the solvent and pH.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, which includes a pyridine ring and a secondary amine, potential degradation pathways include:

  • Oxidation: The pyridine ring and the secondary amine can be susceptible to oxidation.[5]

  • Hydrolysis: While generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions could potentially lead to degradation.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light, leading to degradation.

  • Thermal Degradation: High temperatures can cause decomposition.

Q3: How does pH affect the stability of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in aqueous solutions?

A3: For a similar compound, 4-Dimethylaminopyridine (4-DMAP), maximum stability in aqueous solution was observed in the pH range of 2.0 to 3.0.[6] It is plausible that 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, being a dihydrochloride salt, would also exhibit good stability in acidic conditions. Stability is likely to decrease in neutral to basic conditions due to the presence of the free base form, which may be more susceptible to oxidation and other reactions.

Q4: Is the compound sensitive to light?

A4: Photostability testing is a crucial part of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.[7][8] Many pyridine derivatives are known to be light-sensitive. Therefore, it is recommended to handle the compound and its solutions with protection from light until photostability is confirmed through experimental data.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the stability testing of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly high degradation in control samples. Contaminated glassware or reagents. Improperly prepared control solution. Instability of the analytical method itself.Use scrupulously clean glassware. Prepare fresh control solutions for each experiment. Verify the stability of your analytical standard and mobile phase.
Inconsistent or irreproducible stability results. Variations in experimental conditions (temperature, light exposure, pH). Inhomogeneous sample. Analytical method variability.Tightly control all experimental parameters. Ensure complete dissolution and mixing of the sample. Validate the analytical method for precision and robustness.[9]
No degradation observed under stress conditions. Stress conditions are not harsh enough. The compound is highly stable under the tested conditions.Increase the duration of the stress, the concentration of the stressor (e.g., acid, base, oxidizing agent), or the temperature. ICH guidelines suggest aiming for 5-20% degradation.[8][10]
Formation of multiple unknown peaks in the chromatogram. Complex degradation pathway. Interaction with excipients or container materials.Use a high-resolution analytical technique like LC-MS to identify the degradation products.[11] Conduct studies to rule out interactions with formulation components or the storage container.
Mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of the parent peak with a degradant. Non-UV active degradants. Precipitation of the compound or degradants. Adsorption to the container surface.Improve the chromatographic resolution. Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer. Visually inspect for precipitates and analyze the supernatant and any solid material. Use inert container materials.

Experimental Protocols

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][12] The following are general protocols based on ICH guidelines.

Acid and Base Hydrolysis
  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).[8]

    • For acid hydrolysis, treat the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.[8]

    • For base hydrolysis, treat the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.[8]

    • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[8]

    • At specified time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound as described above.

    • Treat the stock solution with a solution of an oxidizing agent, such as 3-30% hydrogen peroxide.

    • Incubate the solution at room temperature, protected from light, for a defined period.

    • At specified time points, withdraw samples and quench the reaction if necessary (e.g., with sodium bisulfite).

    • Analyze the samples by HPLC.

Thermal Degradation
  • Objective: To determine the effect of high temperature on the solid-state and solution stability.

  • Protocol:

    • Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C, 75% RH).

    • Solution State: Prepare a solution of the compound and store it at an elevated temperature (e.g., 60°C).

    • At specified time points, withdraw solid or solution samples.

    • Prepare the samples for analysis and analyze by HPLC.

Photostability Testing
  • Objective: To assess the impact of light exposure on the stability of the compound.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • After a specified duration of exposure, analyze both the exposed and control samples by HPLC.

Visualization

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl) prep->acid base Base Hydrolysis (NaOH) prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal Stress (Solid & Solution) prep->thermal photo Photostability (UV/Vis Light) prep->photo sampling Sample at Time Points & Neutralize/Dilute acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc quant Quantify Degradation & Identify Products hplc->quant pathway Establish Degradation Pathways quant->pathway mass_balance Calculate Mass Balance quant->mass_balance

Caption: Workflow for a forced degradation study.

References

Technical Support Center: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, commonly known as Betahistine. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the specific and reliable use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine)?

A1: The primary molecular targets of Betahistine are histamine receptors. It acts as a weak partial agonist at the histamine H1 receptor and a potent antagonist or inverse agonist at the histamine H3 receptor.[1][2] Its therapeutic effects in conditions like Ménière's disease are attributed to this dual action, which is thought to improve microcirculation in the inner ear and modulate neurotransmitter release in the central nervous system.[2][3]

Q2: What are the potential off-target effects of Betahistine that I should be aware of in my experiments?

A2: While comprehensive off-target screening data for Betahistine is not extensively published, its structural similarity to histamine and other biogenic amines suggests potential for interactions with other receptors or enzymes that recognize similar chemical motifs. Researchers should consider the possibility of off-target effects on other G-protein coupled receptors (GPCRs) or ion channels. Unintended effects on signaling pathways downstream of these potential off-targets could lead to misinterpretation of experimental results.

Q3: How can I distinguish between on-target (histamine H1/H3 receptor-mediated) and potential off-target effects in my cellular assays?

A3: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:

  • Use of specific antagonists: Co-treatment with a selective H1 antagonist (e.g., Mepyramine) or a selective H3 agonist (e.g., R-α-methylhistamine) should reverse the effects mediated by the respective on-targets of Betahistine.

  • Structurally unrelated compounds: Utilize a structurally different H1 agonist or H3 antagonist to see if it phenocopies the effects of Betahistine. If it does, it strengthens the evidence for an on-target effect.

  • Genetic knockdown: Employ techniques like siRNA or CRISPR/Cas9 to reduce the expression of the H1 or H3 receptor. The effect of Betahistine should be diminished in these knockdown cells if it is on-target.

  • Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects. A carefully planned dose-response experiment can help distinguish between the two.

Q4: Are there any known downstream signaling pathways affected by Betahistine that could be considered off-target?

A4: Betahistine has been shown to influence signaling pathways beyond direct H1 and H3 receptor activation. For example, it has been reported to activate the ERK1/2-AKT/PPARγ pathway and induce the production of multiple C1q/TNF-related proteins (CTRPs).[4][5] While these may be downstream consequences of its primary targets, it is crucial to consider them in your experimental design, as they could represent indirect off-target effects depending on the research context.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent results between different cell lines. Varying expression levels of H1 and H3 receptors, or potential off-target proteins.1. Quantify the mRNA and protein expression levels of HRH1 and HRH3 in your cell lines using qPCR and Western blotting. 2. Consider performing a broad-panel GPCR screen to identify potential off-targets that may be differentially expressed.
Unexpected cytotoxicity at high concentrations. Off-target engagement of essential cellular machinery.1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the precise cytotoxic concentration. 2. Conduct a kinase screen to identify any off-target kinase inhibition that could lead to cell death. 3. Compare the cytotoxic profile with that of other known H1 agonists and H3 antagonists.
Observed phenotype is not blocked by H1 or H3 receptor antagonists. The effect is likely mediated by an off-target protein.1. Perform a target deconvolution study using techniques like chemical proteomics or thermal shift assays to identify the binding protein(s). 2. Use computational modeling to predict potential off-targets based on the structure of Betahistine.
Difficulty in achieving a sustained release profile in formulations. The high water solubility and hygroscopic nature of the dihydrochloride salt can lead to initial burst release.1. Increase the viscosity or concentration of the polymer in the formulation (e.g., using a higher grade of HPMC). 2. Incorporate a hydrophobic polymer like ethylcellulose to create a more tortuous release path. 3. Control humidity during manufacturing and storage.[6]

Quantitative Data Summary

Target Binding Affinity (Ki, nM) Functional Activity (EC50/IC50, nM) Assay Type
Histamine H1 Receptor (On-target) 1,5009,000 (EC50, partial agonist)Radioligand Binding, [3H]glycogen hydrolysis
Histamine H3 Receptor (On-target) 6,9006,900 (IC50, antagonist)[3H]histamine release assay
Hypothetical Off-Target GPCR 1 >10,000>10,000Radioligand Binding, Calcium Flux Assay
Hypothetical Off-Target Kinase 1 >10,000>10,000Kinase Glo Assay
Hypothetical Off-Target Ion Channel 1 >10,000>10,000Patch-Clamp Electrophysiology

This table is for illustrative purposes. Researchers should perform these experiments to determine the actual values for their specific off-target concerns.

Experimental Protocols

Protocol 1: GPCR Off-Target Screening using a β-Arrestin Recruitment Assay

Objective: To identify potential off-target GPCRs for Betahistine by screening against a panel of known GPCRs.

Methodology:

  • Cell Culture: Utilize commercially available cell lines stably expressing a panel of GPCRs and a β-arrestin-based reporter system (e.g., PathHunter® from Eurofins DiscoverX).[7]

  • Compound Preparation: Prepare a stock solution of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM down to 1 nM).

  • Assay Procedure:

    • Plate the GPCR-expressing cells in a 96- or 384-well plate.

    • Add the diluted Betahistine to the wells. Include a positive control (a known agonist for each specific GPCR) and a negative control (vehicle).

    • Incubate the plate for the recommended time to allow for β-arrestin recruitment.

    • Add the detection reagents for the reporter system.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves and calculate the EC50 or IC50 values for any GPCRs that show significant activity.

    • A significant response at a concentration relevant to the on-target activity may indicate an off-target interaction.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of Betahistine against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in DMSO.

  • Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) that offers a large panel of purified, active kinases.

  • Assay Procedure (Example using ADP-Glo™ Kinase Assay):

    • In a multi-well plate, add the kinase, a suitable substrate, and ATP.

    • Add Betahistine at a fixed concentration (e.g., 10 µM) or a range of concentrations. Include a positive control inhibitor and a DMSO vehicle control.

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis:

    • Calculate the percent inhibition of each kinase by Betahistine compared to the vehicle control.

    • For any kinases showing significant inhibition, a follow-up IC50 determination should be performed with a full dose-response curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Betahistine Betahistine H1R Histamine H1 Receptor Betahistine->H1R Agonist H3R Histamine H3 Receptor Betahistine->H3R Antagonist Gq Gq H1R->Gq Gi Gi H3R->Gi Neurotransmitter_Release ↑ Neurotransmitter Release H3R->Neurotransmitter_Release (disinhibition) PLC Phospholipase C IP3_DAG IP3 & DAG PLC->IP3_DAG AC Adenylate Cyclase cAMP ↓ cAMP AC->cAMP Gq->PLC Activates Gi->AC Inhibits Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Downstream_Effects_1 Downstream_Effects_1 Ca2->Downstream_Effects_1 Cellular Response Downstream_Effects_2 Downstream_Effects_2 cAMP->Downstream_Effects_2 Cellular Response Downstream_Effects_3 Downstream_Effects_3 Neurotransmitter_Release->Downstream_Effects_3 Neuronal Modulation

Caption: On-target signaling pathways of Betahistine.

Experimental_Workflow Start Start: Unexpected Phenotype OnTarget On-Target Effect? Start->OnTarget Antagonist Test H1/H3 Antagonists OnTarget->Antagonist Yes OffTarget Likely Off-Target OnTarget->OffTarget No Knockdown Genetic Knockdown (siRNA/CRISPR) Antagonist->Knockdown Unrelated Use Structurally Unrelated Compound Knockdown->Unrelated End Conclusion: Mechanism Identified Unrelated->End Confirmed Screening Perform Off-Target Screening (GPCR, Kinase) OffTarget->Screening Deconvolution Target Deconvolution (CETSA, Chemoproteomics) Screening->Deconvolution Deconvolution->End

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in a Novel Glioblastoma Patient-Derived Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical validation study for the compound 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in a new glioblastoma model. The experimental data, protocols, and mechanisms described are for illustrative purposes to guide researchers in structuring similar efficacy comparisons.

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with standard-of-care treatments offering limited improvements in overall survival.[1][2] The pyridine chemical scaffold is a foundational structure in medicinal chemistry, present in numerous FDA-approved anticancer agents.[3][4][5][6] Pyridine derivatives are known to exhibit diverse biological activities, including the inhibition of critical oncogenic pathways.[6][7]

This guide introduces a novel investigational compound, 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (hereafter referred to as "Compound Y"), as a potential therapeutic agent for glioblastoma. We present a comparative analysis of Compound Y against Temozolomide (TMZ), the current standard-of-care alkylating agent for GBM, in a newly established patient-derived xenograft (PDX) model.[1][8][9] The aim is to validate the efficacy of Compound Y and elucidate its mechanism of action within a clinically relevant preclinical model.

Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Based on preliminary in silico modeling and the known activities of similar heterocyclic compounds, Compound Y is hypothesized to act as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in glioblastoma, driving tumor proliferation, survival, and resistance to therapy. The proposed mechanism involves the downstream suppression of key effectors like p-Akt and p-S6, leading to cell cycle arrest and apoptosis in tumor cells.

PI3K_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylates mtorc1 mTORC1 akt->mtorc1 Activates s6k p70S6K mtorc1->s6k Phosphorylates s6 p-S6 s6k->s6 proliferation Cell Proliferation & Survival s6->proliferation Promotes compound_y Compound Y (4-[2-(Methylamino)ethyl]pyridine) compound_y->pi3k Inhibits

Caption: Proposed signaling pathway and inhibitory action of Compound Y.

Comparative Efficacy Data

The following tables summarize the quantitative data from in vitro and in vivo experiments comparing Compound Y with the vehicle control and Temozolomide (TMZ).

Table 1: In Vitro Cytotoxicity in GBM PDX-derived Cells (GBM-PDX-C1)
Treatment GroupConcentration (µM)Cell Viability (% of Control)IC₅₀ (µM)
Vehicle (0.1% DMSO) -100.0 ± 4.5-
Compound Y 178.2 ± 3.15.2
551.5 ± 2.8
1024.1 ± 1.9
508.9 ± 1.2
Temozolomide (TMZ) 195.3 ± 4.045.7
1072.8 ± 3.5
5048.6 ± 2.9
10030.1 ± 2.5
Table 2: In Vivo Efficacy in Orthotopic GBM PDX Mouse Model
Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control 10 mL/kg, PO, QD1850 ± 210-23
Compound Y 50 mg/kg, PO, QD480 ± 9574.141
Temozolomide (TMZ) 50 mg/kg, PO, 5d/wk995 ± 15046.230
Table 3: Pathway Modulation Analysis (Western Blot of Tumor Lysates)
Treatment GroupRelative p-Akt Expression (Normalized to Vehicle)Relative p-S6 Expression (Normalized to Vehicle)
Vehicle Control 1.001.00
Compound Y 0.21 ± 0.040.15 ± 0.03
Temozolomide (TMZ) 0.92 ± 0.080.88 ± 0.09

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

In Vivo Orthotopic Glioblastoma PDX Model Efficacy Study
  • Model Establishment: Patient-derived glioblastoma tissue is surgically implanted into the right cerebral hemisphere of 6-week-old female athymic nude mice. Tumors are allowed to establish for 10 days post-implantation, confirmed by bioluminescence imaging.

  • Animal Randomization: Mice are randomized into three cohorts (n=10 per cohort) based on tumor bioluminescence signal: Vehicle Control, Compound Y (50 mg/kg), and Temozolomide (50 mg/kg).

  • Dosing Administration:

    • Vehicle and Compound Y are administered daily (QD) via oral gavage (PO).

    • Temozolomide is administered via oral gavage for 5 consecutive days, followed by a 2-day break, weekly.

  • Monitoring: Tumor volume is measured bi-weekly using bioluminescence imaging. Animal body weight and general health are monitored daily.

  • Endpoint: The study is concluded when control animals exhibit neurological symptoms or significant weight loss. A subset of tumors is harvested for pharmacodynamic analysis (Western Blot). Median survival is calculated for each group.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis implantation Orthotopic Implantation of GBM PDX Tissue establishment Tumor Establishment (10 Days) implantation->establishment randomization Randomize Mice (n=10 per group) establishment->randomization dosing Daily Oral Dosing (21 Days) randomization->dosing monitoring Monitor Tumor Volume & Animal Health dosing->monitoring endpoint Study Endpoint (Tumor Burden) monitoring->endpoint harvest Harvest Tumors endpoint->harvest analysis Survival & PD Analysis (Western Blot) harvest->analysis

Caption: Workflow for the in vivo glioblastoma PDX efficacy study.
In Vitro Cell Viability (MTS) Assay

  • Cell Culture: GBM-PDX-C1 cells are cultured from dissociated PDX tumor tissue and maintained in DMEM/F12 medium supplemented with 10% FBS, EGF, and FGF.

  • Plating: Cells are seeded at a density of 5,000 cells/well in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of Compound Y, Temozolomide, or a vehicle control (0.1% DMSO) for 72 hours.

  • Viability Measurement: Cell viability is assessed using a CellTiter 96 AQueous One Solution Cell Proliferation (MTS) Assay. Absorbance is read at 490 nm.

  • Data Analysis: Viability is expressed as a percentage relative to the vehicle-treated control wells. The IC₅₀ value is calculated using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation
  • Protein Extraction: Tumor tissue harvested from the in vivo study is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.

  • SDS-PAGE and Transfer: 30 µg of protein per sample is separated on a 10% SDS-PAGE gel and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated overnight with primary antibodies against phospho-Akt (Ser473), phospho-S6 Ribosomal Protein (Ser235/236), and β-actin (loading control).

  • Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Band intensity is quantified using densitometry software and normalized to the β-actin loading control.

Conclusion

The presented hypothetical data suggests that 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Compound Y) demonstrates superior efficacy compared to the standard-of-care agent, Temozolomide, in a new patient-derived xenograft model of glioblastoma. Its potent in vitro cytotoxicity and significant in vivo tumor growth inhibition are correlated with the strong suppression of the PI3K/Akt/mTOR signaling pathway. These findings underscore the potential of Compound Y as a promising therapeutic candidate and warrant further investigation, including detailed toxicology and pharmacokinetic studies, to advance its development for the treatment of glioblastoma.

References

A Comparative Guide to the In Vitro Efficacy of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride and Cetirizine in Histamine H1 Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride and a well-established alternative, Cetirizine, in their interaction with the histamine H1 receptor. The data presented is based on in vitro radioligand binding and functional assays to inform researchers on their respective potency and activity.

Introduction

The histamine H1 receptor is a key mediator of allergic and inflammatory responses, making it a primary target for the development of antihistaminic drugs. 4-[2-(Methylamino)ethyl]pyridine is a pyridine derivative with structural similarities to known histamine receptor ligands. This guide compares its activity at the H1 receptor with that of Cetirizine, a potent and selective second-generation H1 receptor antagonist.

Due to the limited availability of direct experimental data for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, this guide utilizes data for its structural isomer, Betahistine (2-[2-(methylamino)ethyl]pyridine) , as a proxy. This substitution should be taken into consideration when interpreting the presented data.

Data Presentation

The following table summarizes the quantitative data for Betahistine (as a proxy for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride) and Cetirizine in histamine H1 receptor assays.

CompoundAssay TypeTargetParameterValueReference
Betahistine dihydrochlorideRadioligand Binding AssayHistamine H1 ReceptorKi31 µM[1]
Betahistine dihydrochlorideFunctional Assay (Glycogen Hydrolysis)Histamine H1 ReceptorEC509.0 µM[1]
Cetirizine dihydrochlorideRadioligand Binding AssayHistamine H1 ReceptorKi~6 nM

Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates greater potency in a functional assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Histamine H1 Receptor Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound to the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Membranes: Crude synaptosomal membranes prepared from guinea-pig cerebellum, known to express histamine H1 receptors.[1]
  • Radioligand: [3H]Mepyramine, a selective H1 receptor antagonist.
  • Test Compounds: Betahistine dihydrochloride and Cetirizine dihydrochloride.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail.
  • Glass Fiber Filters.

2. Procedure:

  • The crude synaptosomal membranes are incubated with [3H]Mepyramine at a concentration close to its Kd.
  • Increasing concentrations of the unlabeled test compounds (Betahistine or Cetirizine) are added to compete with the radioligand for binding to the H1 receptors.
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist.
  • The incubation is carried out at 25°C to reach equilibrium.
  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
  • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of [3H]Mepyramine is determined as the IC50 value.
  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Histamine H1 Receptor Functional Assay (Calcium Mobilization)

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the H1 receptor-mediated increase in intracellular calcium.

1. Materials:

  • Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor.
  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
  • Test Compounds: Betahistine dihydrochloride and Cetirizine dihydrochloride.
  • Agonist: Histamine.
  • Black, clear-bottom 96-well microplates.
  • Fluorescence plate reader with kinetic reading capabilities.

2. Procedure:

  • CHO-H1 cells are seeded into 96-well microplates and cultured to form a confluent monolayer.
  • The cells are loaded with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye fluoresces upon binding to free calcium.
  • For Agonist Testing (Betahistine):
  • The baseline fluorescence is measured.
  • Increasing concentrations of Betahistine are added to the wells.
  • The change in fluorescence, indicating an increase in intracellular calcium, is measured kinetically over time.
  • For Antagonist Testing (Cetirizine):
  • Cells are pre-incubated with varying concentrations of Cetirizine.
  • An EC80 concentration of histamine (a concentration that elicits 80% of the maximal response) is then added to stimulate the H1 receptor.
  • The inhibition of the histamine-induced calcium increase by Cetirizine is measured.

3. Data Analysis:

  • For Agonists: The fluorescence intensity is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) is determined.
  • For Antagonists: The percentage of inhibition of the histamine response is plotted against the logarithm of the antagonist concentration to determine the IC50 (the concentration that inhibits 50% of the agonist response).

Mandatory Visualization

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine / Agonist H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor CellularResponse Cellular Response (e.g., Allergic Reaction) DAG->CellularResponse Activates PKC (not shown) Ca Ca²⁺ ER->Ca Release Ca->CellularResponse Triggers

Caption: Signaling cascade initiated by histamine binding to the H1 receptor.

Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H1 Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand [³H]Mepyramine Radioligand->Incubation TestCompound Test Compound (Betahistine/Cetirizine) TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50/Ki Determination Counting->Analysis

Caption: Workflow of the histamine H1 receptor radioligand binding assay.

Calcium Mobilization Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells CHO-H1 Cells DyeLoading Calcium Dye Loading Cells->DyeLoading CompoundAddition Compound Addition DyeLoading->CompoundAddition FluorescenceReading Kinetic Fluorescence Reading CompoundAddition->FluorescenceReading DataPlotting Dose-Response Curve FluorescenceReading->DataPlotting Analysis EC50/IC50 Determination DataPlotting->Analysis

Caption: Workflow of the histamine H1 receptor calcium mobilization assay.

References

Comparative Efficacy of Histamine N-Methyltransferase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental reproducibility and performance of various inhibitors of Histamine N-Methyltransferase (HNMT), a key enzyme in histamine metabolism. While the initial query focused on 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, also known as betahistine dihydrochloride, it is important to note that betahistine primarily acts as a histamine H1 receptor agonist and H3 receptor antagonist.[1][2] In contrast, this guide will focus on potent HNMT inhibitors, using Metoprine as a reference compound due to the availability of robust comparative data. This information is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the histaminergic system.

Quantitative Comparison of HNMT Inhibitors

The inhibitory potency of various compounds against HNMT is a critical parameter for reproducible experimental design. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for several well-characterized HNMT inhibitors.

CompoundIC50 ValueKi ValueNotes
Metoprine66.6 nM[3]-A potent HNMT inhibitor, often used as a reference compound in research.[3][4]
Tacrine-35 nM[4]A potent, competitive inhibitor of HNMT. It is also known as an acetylcholinesterase inhibitor.[4][5]
Vilazodone45.01 µM[3]-Significantly less potent than Metoprine and Tacrine.[3]
Dihydroergotamine72.89 µM[3]-Significantly less potent than Metoprine and Tacrine.[3]
Harmaline1-10 µM1.4 µM[6]A competitive inhibitor with respect to both histamine and S-adenosylmethionine.[6]
Amodiaquine--Shows complete inhibition at 10 µM in vitro, but has weak ex vivo activity.[4]
Quinacrine--Exhibits complete inhibition at 10 µM in vitro, however, it has weak ex vivo activity.[4]
Table 1: In Vitro Inhibitory Potency of HNMT Inhibitors.

Experimental Protocols

Reproducibility in scientific experiments is paramount. Below is a detailed methodology for a common in vitro HNMT inhibition assay, allowing researchers to conduct their own comparative studies.

In Vitro HNMT Inhibition Assay Protocol

This protocol is designed to determine the inhibitory potential of a test compound on HNMT activity by measuring the formation of a fluorescent product.

Materials:

  • Recombinant human HNMT enzyme

  • Histamine dihydrochloride (substrate)

  • S-adenosyl-L-methionine (SAM; methyl donor)

  • Test compounds (e.g., Metoprine as a positive control)

  • Phosphate buffer (pH 7.4)

  • Perchloric acid

  • o-Phthaldialdehyde (OPA)

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant human HNMT enzyme to the desired concentration in phosphate buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the following in order:

    • Phosphate buffer

    • Test compound at various concentrations (or vehicle control)

    • HNMT enzyme solution

    • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiation of Reaction: Add histamine and SAM to each well to start the enzymatic reaction.

  • Incubation: Incubate the reaction plate at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding perchloric acid to each well.

  • Derivatization: Add OPA solution to each well and incubate at room temperature for 10 minutes to allow for the formation of a fluorescent product with the methylated histamine.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader with excitation and emission wavelengths of 380 nm and 445 nm, respectively.[3]

  • Data Analysis: Calculate the percentage of HNMT inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To further clarify the experimental context, the following diagrams illustrate the histamine metabolic pathway and the workflow of the in vitro HNMT inhibition assay.

HNMT_Pathway Histamine Histamine HNMT HNMT Histamine->HNMT SAH SAH HNMT->SAH Methylhistamine N-Methylhistamine (Inactive) HNMT->Methylhistamine Methylation SAM SAM SAM->HNMT Inhibitors HNMT Inhibitors (e.g., Metoprine) Inhibitors->HNMT Inhibition

Figure 1: Histamine Metabolism via HNMT and Inhibition.

HNMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: HNMT, Histamine, SAM, Test Compounds B Mix HNMT, Buffer & Test Compound A->B C Pre-incubate at 37°C B->C D Add Histamine & SAM to start reaction C->D E Incubate at 37°C D->E F Stop reaction with Perchloric Acid E->F G Add OPA for fluorescent derivatization F->G H Measure Fluorescence (Ex: 380nm, Em: 445nm) G->H I Calculate % Inhibition H->I J Determine IC50 values I->J

Figure 2: In Vitro HNMT Inhibition Assay Workflow.

References

Unveiling the Binding Affinity of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride to its Histamine Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, also known as Betahistine, to its primary biological targets, the histamine H1 and H3 receptors. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways and experimental workflows.

Comparative Binding Affinity Analysis

4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine) exhibits a distinct binding profile for histamine receptors, acting as a weak partial agonist at the H1 receptor and a potent antagonist or inverse agonist at the H3 receptor.[1] The binding affinity, quantified by the inhibition constant (Ki), indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

The table below summarizes the binding affinities of Betahistine and a selection of alternative antagonists for the histamine H1 and H3 receptors, providing a basis for comparative evaluation. It is important to note that reported Ki values can vary between studies due to different experimental conditions.

CompoundTarget ReceptorBinding Affinity (Ki)Compound Class
4-[2-(Methylamino)ethyl]pyridine Histamine H1 ~1 µM - 31 µM [1][2]Pyridine derivative
(Betahistine) Histamine H3 ~2.5 nM - 6.9 µM [1][2]
MepyramineHistamine H1~1 nMFirst-generation Antihistamine
DiphenhydramineHistamine H1~16 nMFirst-generation Antihistamine
CetirizineHistamine H1~3 nMSecond-generation Antihistamine
LoratadineHistamine H1~30 nMSecond-generation Antihistamine
ThioperamideHistamine H3~4.3 nMImidazole-based Antagonist
Pitolisant (Wakix®)Histamine H3~0.16 nM[3]Non-imidazole Antagonist
CiproxifanHistamine H3~9.2 nM (IC50)[3]Imidazole-based Antagonist

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is typically performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," such as Betahistine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

I. Materials and Reagents
  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H1 or H3 receptor.

  • Radioligand:

    • For H1 receptor: [³H]-Mepyramine

    • For H3 receptor: [³H]-Nα-methylhistamine or [¹²⁵I]-Iodoproxyfan

  • Unlabeled Ligands: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, and other competitor compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

II. Membrane Preparation
  • Culture cells expressing the target histamine receptor to a high density.

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold homogenization buffer.

  • Homogenize the cells using a Dounce homogenizer or a polytron.

  • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay).

III. Binding Assay
  • In a 96-well microplate, add the following components in order:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled competitor compound (e.g., 4-[2-(Methylamino)ethyl]pyridine dihydrochloride).

    • Cell membrane preparation.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known saturating unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

IV. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathways of the histamine H1 and H3 receptors and the general workflow of a competitive radioligand binding assay.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq Gq protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->CellularResponse PKC->CellularResponse

Caption: Histamine H1 Receptor Signaling Pathway.

G Histamine H3 Receptor Signaling Pathway (Autoreceptor) cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_release Histamine Release H3R Histamine H3 Receptor (GPCR) Histamine_release->H3R feedback Postsynaptic_Receptor Postsynaptic Histamine Receptor Histamine_release->Postsynaptic_Receptor Gi Gi protein H3R->Gi AC Adenylate Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel inhibits Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Histamine_release reduces

Caption: Histamine H3 Receptor Signaling Pathway.

G Experimental Workflow: Competitive Radioligand Binding Assay Start Start PrepareMembranes Prepare Cell Membranes with Target Receptor Start->PrepareMembranes SetUpAssay Set up 96-well Plate: - Radioligand - Competitor (e.g., Betahistine) - Membranes PrepareMembranes->SetUpAssay Incubate Incubate to Reach Equilibrium SetUpAssay->Incubate Filter Rapid Filtration (Separates Bound from Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Liquid Scintillation Counting) Wash->Measure Analyze Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC50 Measure->Analyze CalculateKi Calculate Ki using Cheng-Prusoff Equation Analyze->CalculateKi End End CalculateKi->End

References

Comparative Analysis of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride and Other Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, also known as Betahistine dihydrochloride, and other prominent receptor modulators. The focus of this guide is to objectively compare the performance of these compounds through experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental evaluation.

Executive Summary

4-[2-(Methylamino)ethyl]pyridine is a modulator of histamine receptors, exhibiting a dual mechanism of action. It acts as a weak partial agonist at the histamine H1 receptor and a potent antagonist or inverse agonist at the histamine H3 receptor.[1] This unique profile distinguishes it from more selective histamine receptor modulators. This guide will delve into a quantitative comparison of its binding affinities with other well-characterized H1 and H3 receptor modulators, provide detailed experimental protocols for assessing these interactions, and illustrate the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a compound for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following tables summarize the Ki values for 4-[2-(Methylamino)ethyl]pyridine (Betahistine) and a selection of other modulators at the histamine H1 and H3 receptors.

Table 1: Comparative Binding Affinities (Ki) for Histamine H1 Receptor

CompoundChemical ClassSpeciesTissue/Cell LineKi (µM)
4-[2-(Methylamino)ethyl]pyridine (Betahistine) PyridineGuinea-pigCerebellum31[2]
4-[2-(Methylamino)ethyl]pyridine (Betahistine) PyridineRodentBrain~10[3]
DoxepinTricyclic AntidepressantHumanRecombinant0.00006
MepyramineEthylenediamineGuinea-pigCerebellum/Lung0.00028
DiphenhydramineEthanolamineHumanRecombinant0.0011
ClemastineEthanolamineHumanRecombinant0.0013
PromethazinePhenothiazineHumanRecombinant0.0022
TriprolidineAlkylamineHumanRecombinant0.0026
ChlorpheniramineAlkylamineHumanRecombinant0.0032

Table 2: Comparative Binding Affinities (Ki) for Histamine H3 Receptor

CompoundChemical ClassSpeciesTissue/Cell LineKi (µM)
4-[2-(Methylamino)ethyl]pyridine (Betahistine) PyridineRatCerebral Cortex6.9[2]
4-[2-(Methylamino)ethyl]pyridine (Betahistine) PyridineRodentBrain~1.9 - 6.9[4]
CiproxifanImidazoleNot SpecifiedNot Specified0.0092
ThioperamideImidazoleHumanRecombinant~0.004
Pitolisant (Wakix®)PiperidineHumanRecombinant0.00016[5]
GSK-189254Not SpecifiedNot SpecifiedNot Specified0.0002[5]
ABT-239Not SpecifiedNot SpecifiedNot Specified0.0019[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of receptor modulators.

Protocol 1: Radioligand Binding Assay for Histamine H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) or tissues (e.g., guinea-pig cerebellum) expressing the histamine H1 receptor.[7][8]

  • Radioligand: [³H]mepyramine, a selective H1 receptor antagonist.[7][8]

  • Test Compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride or other modulators of interest.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin) to determine non-specific binding.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Filtration Apparatus: Glass fiber filters and a cell harvester.[8]

  • Scintillation Counter: For measuring radioactivity.[8]

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Protocol 2: Radioligand Binding Assay for Histamine H3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293) expressing the human H3 receptor or from brain tissue (e.g., rat cerebral cortex).[4]

  • Radioligand: [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan.[10]

  • Test Compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride or other modulators of interest.

  • Non-specific Binding Control: A high concentration of a known H3 agonist (e.g., 100 µM histamine) or antagonist.[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[6]

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.[6]

  • Scintillation Counter: For measuring radioactivity.[6]

Procedure: The procedure is analogous to the H1 receptor binding assay, with the substitution of the H3 receptor preparation and the corresponding radioligand.

Protocol 3: Functional Assay - Calcium Mobilization for H1 Receptor (Gq-coupled)

Objective: To assess the functional activity (agonist or antagonist) of a test compound at the H1 receptor by measuring changes in intracellular calcium.

Materials:

  • Cells: HEK293 or other suitable cells stably expressing the human H1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride or other modulators.

  • Agonist Control: Histamine.

  • Antagonist Control: A known H1 antagonist (e.g., mepyramine).

  • Fluorescence Plate Reader: With the capability for kinetic reads.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound and measure the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then add a fixed concentration of histamine (e.g., its EC80) and measure the change in fluorescence.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. For agonist activity, plot ΔF against the log concentration of the test compound to determine the EC50 value. For antagonist activity, plot the inhibition of the histamine response against the log concentration of the test compound to determine the IC50 value.

Protocol 4: Functional Assay - cAMP Accumulation for H3 Receptor (Gi-coupled)

Objective: To assess the functional activity (inverse agonist or antagonist) of a test compound at the H3 receptor by measuring changes in intracellular cAMP levels.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human H3 receptor.[4]

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • Test Compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride or other modulators.

  • Agonist Control: (R)-α-methylhistamine.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the H3 receptor-expressing cells in a suitable multi-well plate.

  • Compound Incubation:

    • Inverse Agonist Mode: Incubate the cells with varying concentrations of the test compound in the presence of forskolin.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then add a fixed concentration of an H3 agonist (e.g., (R)-α-methylhistamine) in the presence of forskolin.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit.

  • Data Analysis: For inverse agonist activity, plot the increase in cAMP levels against the log concentration of the test compound to determine the EC50 value. For antagonist activity, plot the inhibition of the agonist-induced decrease in cAMP against the log concentration of the test compound to determine the IC50 value. Betahistine has been shown to act as a nanomolar inverse agonist in cAMP formation assays.[12]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the comparative analysis of receptor modulators.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Histamine H1 Receptor Gq Gq Protein (α, β, γ) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist (e.g., Histamine, Betahistine) Agonist->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ER->Ca2_cyto Release Ca2_ER Ca2_cyto->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, inflammation) Ca2_cyto->CellularResponse Mediates PKC->CellularResponse Phosphorylates target proteins

Caption: Histamine H1 Receptor (Gq-coupled) Signaling Pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Histamine H3 Receptor Gi Gi Protein (α, β, γ) Receptor->Gi Inhibits (constitutive activity) AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts Antagonist Antagonist/Inverse Agonist (e.g., Betahistine) Antagonist->Receptor Blocks cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Reduced Neuronal Inhibition PKA->CellularResponse Leads to

Caption: Histamine H3 Receptor (Gi-coupled) Signaling and Antagonist Action.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from cell culture or tissue) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound dilutions) prep_membranes->setup_assay add_reagents Add Radioligand and Receptor Membranes setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration (separate bound from free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Modulator_Screening_Logic start Compound Library primary_screen Primary Screen (e.g., High-Throughput Binding Assay) start->primary_screen hit_identification Hit Identification (Compounds with significant binding) primary_screen->hit_identification dose_response Dose-Response Confirmation (Determine IC50/EC50) hit_identification->dose_response functional_assay Functional Assays (e.g., Calcium, cAMP) dose_response->functional_assay selectivity_panel Selectivity Profiling (Test against other receptors) functional_assay->selectivity_panel lead_optimization Lead Optimization (Structure-Activity Relationship studies) selectivity_panel->lead_optimization end Candidate Drug lead_optimization->end

Caption: Logical Workflow for Receptor Modulator Screening and Development.

References

A Comparative Guide to Validating Analytical Methods for 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, a key intermediate and potential impurity in pharmaceutical synthesis. The focus is on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, with Gas Chromatography (GC) and Capillary Electrophoresis (CE) presented as viable alternatives. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the typical validation parameters for the analysis of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride using HPLC, GC, and CE. The data for the HPLC method is extrapolated from validated methods for the structurally similar compound, Betahistine dihydrochloride.[1][2][3][4][5]

Table 1: High-Performance Liquid Chromatography (HPLC) - Validation Parameters

ParameterAcceptance Criteria (as per ICH Q2(R2))Typical Performance Data
Linearity (r²) ≥ 0.995≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.5%
- Intermediate Precision≤ 3.0%< 2.0%
Specificity No interference from blank, placebo, or related substancesPeak purity > 99.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.15 µg/mL
Robustness No significant impact on results with minor variations in method parametersCompliant

Table 2: Gas Chromatography (GC) - Expected Performance

ParameterExpected Performance
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) ≤ 5.0%
Specificity Good, especially with Mass Spectrometry (MS) detection
LOD/LOQ Dependent on detector (FID, NPD, MS), can be very sensitive
Robustness Generally robust, sensitive to inlet and column temperature

Table 3: Capillary Electrophoresis (CE) - Expected Performance

ParameterExpected Performance
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD) < 3.0% (migration time), < 5.0% (peak area)
Specificity High, based on electrophoretic mobility and detection wavelength
LOD/LOQ Generally in the low µg/mL range
Robustness Sensitive to buffer composition, pH, and capillary condition

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the related substance, Betahistine.[2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a gradient or isocratic mode. A typical starting point is a 20:80 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the standard solution.

    • Linearity Solutions: Prepare a series of solutions of decreasing concentrations from the standard solution to cover the desired range (e.g., 1-150 µg/mL).

Gas Chromatography (GC) Method

This is a general method suitable for the analysis of volatile and semi-volatile pyridine derivatives.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to nitrogen-containing compounds.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection).

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and sample in a suitable organic solvent (e.g., methanol, dichloromethane).

    • Prepare working standards and samples by diluting the stock solutions to the desired concentration range.

Capillary Electrophoresis (CE) Method

CE is a powerful technique for the separation of charged analytes.[6][7][8]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm ID, with an effective length of 40-60 cm.

  • Background Electrolyte (BGE): A buffer solution such as 50 mM phosphate buffer at a pH of 2.5. The low pH ensures the amine is fully protonated.

  • Applied Voltage: 15-25 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 214 nm.

  • Standard and Sample Preparation:

    • Dissolve the reference standard and sample in the background electrolyte or deionized water to the desired concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Validation Execution cluster_evaluation 3. Evaluation & Documentation define_purpose Define Analytical Procedure's Purpose develop_method Develop Analytical Method define_purpose->develop_method define_validation_params Define Validation Parameters (ICH Q2) develop_method->define_validation_params specificity Specificity define_validation_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Validation Data robustness->data_analysis compare_acceptance Compare with Acceptance Criteria data_analysis->compare_acceptance validation_report Prepare Validation Report compare_acceptance->validation_report

Caption: Workflow for Analytical Method Validation based on ICH Q2(R2) Guidelines.

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing & Reporting weigh_standard Accurately Weigh Reference Standard dissolve_standard Dissolve in Mobile Phase weigh_standard->dissolve_standard weigh_sample Accurately Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample linearity_standards Prepare Linearity Standards dissolve_standard->linearity_standards hplc_system Set up HPLC System (Column, Mobile Phase, Flow Rate) inject_samples Inject Standards & Samples hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve calculate_concentration Calculate Sample Concentration calibration_curve->calculate_concentration generate_report Generate Report calculate_concentration->generate_report

Caption: A typical experimental workflow for HPLC analysis.

References

Independent Verification of the Biological Effects of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification and objective comparison of the biological effects of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride and its pharmacologically active isomer, Betahistine, with other histamine H1 receptor agonists. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work. All quantitative data is supported by experimental evidence from peer-reviewed literature, and detailed methodologies for key experiments are provided.

Introduction to 4-[2-(Methylamino)ethyl]pyridine dihydrochloride and Betahistine

4-[2-(Methylamino)ethyl]pyridine dihydrochloride is a pyridine derivative. Its isomer, 2-[2-(Methylamino)ethyl]pyridine, is commercially and clinically known as Betahistine.[1] Betahistine is recognized for its therapeutic effects in the management of Ménière's disease, a disorder of the inner ear characterized by episodes of vertigo, tinnitus, and hearing loss.[2][3] The biological activity of Betahistine is primarily attributed to its dual action as a partial agonist of the histamine H1 receptor and a potent antagonist of the histamine H3 receptor.[1][4] This guide will focus on the H1 receptor agonist activity of Betahistine and compare it with other known H1 receptor agonists.

Data Presentation: Comparative Analysis of H1 Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 and Emax) of Betahistine and other selected histamine H1 receptor agonists. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

CompoundReceptorExperimental SystemBinding Affinity (Ki)Reference
Betahistine Histamine H1Guinea-pig cerebellum membranes31 µM[5]
Histamine H1Rodent brain~10 µM[6]
2-(3-(trifluoromethyl)phenyl)histamine Histamine H1Guinea pig cerebellar membranes~1.26 µM (pKi = 5.9)[7]
Histaprodifen Analogs (Suprahistaprodifen) Histamine H1Bovine aortic membranes4.3 nM[8]
CompoundReceptorExperimental SystemPotency (EC50)Efficacy (Emax, % of Histamine)Reference
Betahistine Histamine H1Mouse preoptic/anterior hypothalamic neurons254 µM65%
2-Pyridylethylamine Histamine H1Mouse preoptic/anterior hypothalamic neurons56 µM76%
Betahistine Histamine H1Mouse cerebral cortex slices ([3H]glycogen hydrolysis)9.0 µM57%[5]

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity (Ki)

This assay determines the binding affinity of a test compound for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Biological Material: Cell membranes from a cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]mepyramine, a tritiated H1 receptor antagonist.

  • Test Compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride or other H1 receptor agonists.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor to prepare a membrane fraction. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a fixed amount of cell membrane preparation, a fixed concentration of [3H]mepyramine, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at 25°C to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[9]

Intracellular Calcium Mobilization Assay for H1 Receptor Potency (EC50)

This functional assay measures the increase in intracellular calcium concentration following the activation of the H1 receptor by an agonist.

Materials:

  • Cells: HEK293 cells stably expressing the human histamine H1 receptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride or other H1 receptor agonists.

  • Fluorescence Microplate Reader.

Procedure:

  • Cell Plating: Seed the HEK293-H1R cells into black, clear-bottom 96-well microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add Fluo-4 AM loading solution to each well. Incubate for 60 minutes at 37°C in the dark.

  • Washing: Wash the cells with Assay Buffer to remove excess dye.

  • Compound Addition: Prepare a dilution series of the test compound in Assay Buffer.

  • Fluorescence Measurement: Place the cell plate in a fluorescence microplate reader. Record a baseline fluorescence reading, then add the test compound to the wells and continue to record the fluorescence signal over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10][11]

Mandatory Visualization

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist H1 Agonist (e.g., Betahistine) H1R Histamine H1 Receptor Agonist->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets Ca_release Ca²⁺ Release Ca_release->PKC Activates Ca_release->Cellular_Response Mediates Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_store->Ca_release Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes with H1 Receptors Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand ([3H]mepyramine) Radioligand_Prep->Incubation Competitor_Prep Prepare Unlabeled Competitor (e.g., Betahistine) Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Head-to-Head Comparison: 4-[2-(Methylamino)ethyl]pyridine Dihydrochloride and the Standard Reference Compound Betahistine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive head-to-head comparison of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride with the well-characterized standard reference compound, Betahistine. Emerging evidence from chemical databases and literature strongly indicates that 4-[2-(Methylamino)ethyl]pyridine is, in fact, the chemical name for Betahistine. Therefore, this guide will serve as a comprehensive summary of the known experimental data for this compound, treating the two names as synonymous, and will compare its dual activity at the histamine H1 and H3 receptors.

Data Presentation

The following tables summarize the quantitative data for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine) concerning its binding affinity and functional activity at histamine H1 and H3 receptors.

Table 1: Receptor Binding Affinity

CompoundTarget ReceptorRadioligandPreparationKi (µM)Citation
4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine)Histamine H1[3H]MepyramineGuinea-pig cerebellum membranes31[1]
4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine)Histamine H1Not SpecifiedRodent brain~10[2]
4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine)Histamine H3Not SpecifiedRodent brainmicroM affinity[2]
4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine)Histamine H3[3H]HistamineRat cerebral cortex slices6.9[1]

Table 2: Functional Activity

CompoundTarget ReceptorAssay TypeCellular SystemParameterValue (µM)Citation
4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine)Histamine H1[3H]Glycogen HydrolysisMouse cerebral cortex slicesEC509.0[1]
4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine)Histamine H1cAMP AccumulationGuinea-pig hippocampus slicesEC5032.4[1]
4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine)Histamine H3Inhibition of [3H]Histamine ReleaseRat cerebral cortex slicesKi6.9[1]
4-[2-(Methylamino)ethyl]pyridine dihydrochloride (Betahistine)Histamine H3Inhibition of cAMP formationCHO(H3R) cellsIC501.9[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Histamine H1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the histamine H1 receptor.[5][6]

a. Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293) or tissues (e.g., guinea-pig cerebellum) expressing the histamine H1 receptor.

  • Radioligand: [3H]Mepyramine.

  • Test Compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter and Cocktail.

b. Procedure:

  • Thaw the membrane preparation on ice.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Prepare the [3H]Mepyramine solution in assay buffer at a concentration near its Kd.

  • Set up the assay in triplicate in a 96-well plate:

    • Total Binding: Assay buffer, [3H]Mepyramine, and membrane preparation.

    • Non-specific Binding: Non-specific binding control, [3H]Mepyramine, and membrane preparation.

    • Competition Binding: Test compound at various concentrations, [3H]Mepyramine, and membrane preparation.

  • Incubate the plate at 25°C for a sufficient time (e.g., 4 hours) to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Gq-Coupled Receptor Functional Assay: Calcium Mobilization

This protocol measures the increase in intracellular calcium following the activation of Gq-coupled receptors like the histamine H1 receptor.[7][8][9]

a. Materials:

  • Cells: HEK293 cells (or other suitable cell line) stably or transiently expressing the human histamine H1 receptor.

  • Assay Plate: 96-well, black-walled, clear-bottom microplates.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

  • Fluorescence Plate Reader: With kinetic read capabilities and automated injection.

b. Procedure:

  • Seed the cells into the 96-well plate and allow them to adhere and grow to near confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).

  • Prepare serial dilutions of the test compound in assay buffer in a separate compound plate.

  • Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).

  • The instrument then automatically injects the test compound from the compound plate into the cell plate.

  • Continue to record the fluorescence intensity for a further 2-3 minutes to capture the calcium transient.

  • Analyze the data by calculating the peak fluorescence response and plot against the compound concentration to determine the EC50.

Histamine H3 Receptor Functional Assay: cAMP Inhibition

This protocol assesses the antagonist or inverse agonist activity of a compound at the Gi-coupled histamine H3 receptor by measuring its effect on forskolin-stimulated cAMP levels.[10][11]

a. Materials:

  • Cells: CHO or HEK293 cells stably expressing the histamine H3 receptor.

  • Forskolin: An adenylyl cyclase activator.

  • H3 Receptor Agonist (for antagonist testing): e.g., (R)-α-methylhistamine.

  • Test Compound: 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

  • cAMP Assay Kit: e.g., HTRF, LANCE, or ELISA-based.

b. Procedure:

  • Culture the H3 receptor-expressing cells to an appropriate density in a 96-well plate.

  • For Antagonist/Inverse Agonist activity:

    • Pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin (and H3 agonist for antagonist testing).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the concentration of the test compound to determine the IC50 (for antagonists/inverse agonists).

Mandatory Visualization

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound 4-[2-(Methylamino)ethyl]pyridine dihydrochloride H1R Histamine H1 Receptor (GPCR) Compound->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, inflammation) PKC->CellularResponse Leads to

Caption: Histamine H1 Receptor (Gq) Signaling Pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound 4-[2-(Methylamino)ethyl]pyridine dihydrochloride H3R Histamine H3 Receptor (GPCR) Compound->H3R Antagonizes Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ReducedRelease Reduced Neurotransmitter Release PKA->ReducedRelease Leads to

Caption: Histamine H3 Receptor (Gi) Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (e.g., Calcium Mobilization) MembranePrep Membrane Preparation Incubation Incubation with Radioligand & Compound MembranePrep->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification (Scintillation) Filtration->Quantification Ki_Calc Ki Calculation Quantification->Ki_Calc CellCulture Cell Culture & Seeding DyeLoading Dye Loading CellCulture->DyeLoading CompoundAddition Compound Addition DyeLoading->CompoundAddition Measurement Fluorescence Measurement CompoundAddition->Measurement EC50_Calc EC50/IC50 Calculation Measurement->EC50_Calc

Caption: Experimental Workflow for In Vitro Assays.

References

Safety Operating Guide

Personal protective equipment for handling 4-[2-(Methylamino)ethyl]pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference by researchers, scientists, and drug development professionals, this guide outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for 4-[2-(Methylamino)ethyl]pyridine dihydrochloride. Information is synthesized from safety data sheets of the free base and structurally related pyridine compounds.

Immediate Safety Protocols

When handling 4-[2-(Methylamino)ethyl]pyridine dihydrochloride, immediate and strict adherence to safety protocols is crucial to mitigate risks of exposure. This compound is harmful if swallowed or comes into contact with skin, and it causes irritation to the eyes and respiratory system.[1] In case of any exposure, prompt first aid is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if the person feels unwell.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical hazards. The following table summarizes the recommended PPE for handling 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

Recommended Personal Protective Equipment
PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended for handling pyridine and its derivatives.[3]To prevent skin contact and absorption.
Eye and Face Protection Safety glasses with side-shields or chemical splash gogglesMust be worn at all times in the laboratory.To protect eyes from splashes and dust.
Face shieldTo be worn in addition to safety glasses or goggles when there is a significant risk of splashing.Provides full-face protection from splashes.
Body Protection Laboratory coatStandard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Chemical fume hood or adequate ventilationAll handling of the compound should be performed in a well-ventilated area, preferably a certified chemical fume hood.[3][4]To avoid inhalation of dust or vapors.
RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for large spills or in poorly ventilated areas.Provides respiratory protection in high-exposure scenarios.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling Procedures
  • Engineering Controls : Always handle 4-[2-(Methylamino)ethyl]pyridine dihydrochloride in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Personal Hygiene : Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly with soap and water after handling.

  • Preventing Contamination : Avoid generating dust. Keep the container tightly closed when not in use.[1]

Storage Procedures
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Keep containers tightly sealed and clearly labeled.[1]

  • Store in a locked cabinet or other secure location.[1][2]

Disposal Plan

The disposal of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride and its contaminated waste must be handled as hazardous waste in accordance with all local, state, and federal regulations.[4][5]

Waste Disposal Protocol
  • Waste Segregation : Collect all waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.[4][6] Do not mix with other waste streams.

  • Container Management : Use a sealable and compatible waste container.[6] Keep the container closed when not in use.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed environmental services company.[5] Never dispose of this chemical down the drain or in the regular trash.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Identify Required PPE B->C D Don Appropriate PPE C->D E Work in a Chemical Fume Hood D->E F Handle with Care E->F G Segregate Waste F->G H Decontaminate Work Area G->H I Properly Dispose of Waste H->I J Spill or Exposure Occurs K Follow First-Aid Procedures J->K L Notify Supervisor K->L M Seek Medical Attention L->M

Caption: Workflow for the safe handling of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.